Product packaging for 3-Bromo-2-(bromomethyl)propan-1-ol(Cat. No.:CAS No. 106023-63-6)

3-Bromo-2-(bromomethyl)propan-1-ol

Cat. No.: B028156
CAS No.: 106023-63-6
M. Wt: 231.91 g/mol
InChI Key: ZWDCXRWHPBYVKX-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)propan-1-ol is a useful research compound. Its molecular formula is C4H8Br2O and its molecular weight is 231.91 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2O B028156 3-Bromo-2-(bromomethyl)propan-1-ol CAS No. 106023-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(bromomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDCXRWHPBYVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562118
Record name 3-Bromo-2-(bromomethyl)propan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00562118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106023-63-6
Record name 3-Bromo-2-(bromomethyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)propan-1-ol is a bifunctional organic compound featuring both primary alcohol and alkyl halide functionalities. Its structure, consisting of a propanol backbone with two bromine substituents, makes it a versatile intermediate in organic synthesis. The presence of reactive bromine atoms and a hydroxyl group allows for a variety of chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Chemical Properties

The physical and chemical properties of this compound are essential for its application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

PropertyValueReference
CAS Number 106023-63-6[1][2]
Molecular Formula C₄H₈Br₂O[1][2]
Molecular Weight 231.91 g/mol [1][2]
Melting Point 66 °C to 69 °C[1]
Boiling Point ~131 °C at 2.5 mmHg[1]
Appearance White solid[3][4]
Solubility Soluble in organic solvents; limited solubility in water.[1]
IUPAC Name This compound[2]
InChI InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2[2]
SMILES C(C(CBr)CBr)O[2]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by its two reactive centers: the bromine-bearing carbons and the hydroxyl group. The bromine atoms are susceptible to nucleophilic substitution, while the overall structure can undergo elimination reactions under specific conditions.[1]

Key Reactions
  • Nucleophilic Substitution: The bromine atoms serve as good leaving groups and can be readily displaced by a variety of nucleophiles, such as amines and alcohols, to form new carbon-heteroatom bonds.[1]

  • Elimination Reactions: In the presence of a strong base, the compound can undergo elimination reactions to yield alkenes.[1]

  • Decomposition: Under basic conditions, this compound has been observed to decompose, forming intermediates like 3-bromomethyl-3-hydroxymethyloxetane.[1]

The significant steric hindrance resulting from the multiple bromine atoms can influence the rate and outcome of its reactions.[1]

G main This compound Sub_Prod Substitution Product main->Sub_Prod Nucleophilic Substitution Elim_Prod Elimination Product (Alkene) main->Elim_Prod Elimination Decomp_Prod Decomposition Products main->Decomp_Prod Decomposition (Basic Conditions) Nu Nucleophile (e.g., R-NH2, R-OH) Nu->Sub_Prod Base Strong Base Base->Elim_Prod

Caption: General reactivity pathways of this compound.

Experimental Protocols

Synthesis

General Synthesis Method:

  • Starting Material Preparation: A suitable propan-1-ol derivative is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), to facilitate the reaction.[1]

  • Bromination: A brominating agent, like bromine or phosphorus tribromide, is slowly added to the solution under controlled temperature conditions to manage the exothermic nature of the reaction.[1]

  • Reaction: The mixture is stirred for a defined period, typically at or below room temperature, to allow the reaction to proceed to completion.

  • Purification: Upon completion, the product is purified using standard laboratory techniques such as distillation or chromatography to yield high-purity this compound.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Propan-1-ol derivative in anhydrous THF B Slowly add brominating agent (e.g., PBr3) A->B C Stir at controlled temperature B->C D Work-up (e.g., quenching, extraction) C->D E Purify via distillation or chromatography D->E F Characterize final product E->F

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including gloves and safety glasses, should be worn at all times to avoid contact with skin and eyes.[5]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water and consult a physician.[5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

The compound is incompatible with strong oxidizing agents.[6] Store in a cool, dry, and dark location in a tightly sealed container.[4]

Conclusion

This compound is a valuable reagent in organic synthesis due to its dual reactivity. Its ability to undergo nucleophilic substitution and elimination reactions makes it a versatile building block for constructing more complex molecular architectures. A thorough understanding of its chemical properties and safe handling procedures is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-2-(bromomethyl)propan-1-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. Due to the absence of a specific, detailed experimental protocol in the current body of scientific literature, this document outlines a plausible and robust synthetic strategy. The proposed method is based on the selective dibromination of the readily available triol, 2-(hydroxymethyl)propane-1,3-diol, utilizing hydrobromic acid. This guide includes detailed physicochemical data of all relevant compounds, a step-by-step experimental protocol, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a functionalized propanol derivative containing two primary bromide groups and a primary hydroxyl group. This combination of reactive moieties makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and novel materials. The strategic placement of the bromo- and hydroxymethyl groups allows for a variety of subsequent chemical transformations. This guide aims to provide a detailed, albeit theoretical, framework for the synthesis of this compound to facilitate further research and development.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the selective dibromination of 2-(hydroxymethyl)propane-1,3-diol. This starting material is a commercially available and relatively inexpensive triol. The selective conversion of two of the three primary hydroxyl groups to bromides can be achieved using a controlled amount of a brominating agent, such as hydrobromic acid (HBr). The reaction is analogous to the selective monobromination of diols, a known transformation in organic synthesis.

Reaction Scheme:

Physicochemical Data

A comprehensive understanding of the physical and chemical properties of the reactants, solvents, and the final product is crucial for the successful execution of the synthesis. The following tables summarize key data for the involved substances.

Table 1: Physicochemical Properties of Starting Material and Product

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-(hydroxymethyl)propane-1,3-diol2-(hydroxymethyl)propane-1,3-diol4704-94-3C₄H₁₀O₃106.1263-68Not available
This compoundThis compound106023-63-6C₄H₈Br₂O231.91Not availableNot available

Table 2: Physicochemical Properties of Reagents and Solvents

Compound NameMolecular FormulaMolecular Weight ( g/mol )ConcentrationDensity (g/mL)Boiling Point (°C)
Hydrobromic acidHBr80.9148% in H₂O~1.49[1]~124.3[1]
TolueneC₇H₈92.14N/A~0.867[2][3][4]~110.6[4]
Sodium bicarbonateNaHCO₃84.01N/A~2.20[5]Decomposes
Anhydrous magnesium sulfateMgSO₄120.37N/A~2.66[6]Decomposes

Proposed Experimental Protocol

This protocol is a suggested procedure based on established methods for the bromination of alcohols. Optimization of reaction conditions may be necessary to achieve the desired selectivity and yield.

4.1. Materials and Equipment:

  • 2-(hydroxymethyl)propane-1,3-diol

  • 48% aqueous hydrobromic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)propane-1,3-diol (1.0 eq.) in toluene.

  • Addition of Reagent: To the stirred solution, add 48% aqueous hydrobromic acid (2.2 eq.).

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

5.1. Proposed Reaction Mechanism

The reaction is expected to proceed via a nucleophilic substitution mechanism (Sₙ2). The hydroxyl group is first protonated by HBr to form a good leaving group (water), which is then displaced by the bromide ion.

ReactionMechanism R_OH R-OH R_OH2 R-OH₂⁺ R_OH->R_OH2 Protonation HBr H-Br Br_ion Br⁻ R_Br R-Br R_OH2->R_Br SN2 Attack H2O H₂O

Caption: Proposed Sₙ2 mechanism for the conversion of a hydroxyl group to a bromide.

5.2. Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

ExperimentalWorkflow start Start dissolve Dissolve 2-(hydroxymethyl)propane-1,3-diol in Toluene start->dissolve add_hbr Add 48% aq. HBr dissolve->add_hbr reflux Reflux for 12-24h add_hbr->reflux workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the proposed synthesis.

Safety Considerations

  • Hydrobromic acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. All operations involving toluene should be conducted in a fume hood, away from ignition sources.

  • This compound is expected to be an irritant and potentially toxic. Avoid contact with skin and eyes.

  • Always follow standard laboratory safety procedures when conducting chemical syntheses.

Conclusion

This technical guide presents a detailed and plausible, though not yet experimentally validated, synthetic route to this compound. By leveraging established principles of organic chemistry, specifically the selective bromination of polyols, this document provides a solid foundation for researchers to develop a practical synthesis of this promising chemical intermediate. Further experimental work is required to optimize the reaction conditions and fully characterize the final product.

References

3-Bromo-2-(bromomethyl)propan-1-ol mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 3-Bromo-2-(bromomethyl)propan-1-ol

Disclaimer: Direct and extensive research on the specific mechanism of action of this compound is limited in publicly available scientific literature. This guide, therefore, extrapolates a proposed mechanism based on its chemical structure and the well-documented biological activities of structurally related brominated compounds, such as 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG) and 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA). These related compounds are recognized for their use as flame retardants and have been studied for their toxicological profiles.

Introduction

This compound is a halogenated organic compound with the molecular formula C₄H₈Br₂O.[1][2] Its structure features a propanol backbone with two reactive bromomethyl groups, which are key to its chemical reactivity and proposed biological activity.[1] While specific applications in drug development are not well-documented, its structural similarity to known genotoxic and carcinogenic agents, such as the flame retardant dibromoneopentyl glycol (DBNPG), warrants a thorough examination of its potential mechanism of action.[] This document aims to provide a detailed overview of the putative mechanism of action of this compound, drawing parallels from its better-studied analogs.

Proposed Mechanism of Action: Alkylation and Genotoxicity

The primary mechanism of action for this compound is proposed to be through its function as an alkylating agent. The two bromomethyl groups are highly reactive towards nucleophiles within the cell.[1]

Key aspects of the proposed mechanism include:

  • Nucleophilic Attack: The carbon atoms attached to the bromine atoms are electrophilic and are susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules.

  • DNA Adduct Formation: The most critical cellular nucleophiles are the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA. The compound can form covalent adducts with DNA, leading to DNA damage.

  • Genotoxicity and Carcinogenicity: The formation of DNA adducts can disrupt DNA replication and transcription, leading to mutations. If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to carcinogenesis. This is supported by evidence from related compounds like DBNPG, which show clear evidence of genotoxicity and carcinogenicity in animal studies.[][4]

Below is a diagram illustrating the proposed genotoxic mechanism of action.

Proposed Genotoxic Mechanism of Action cluster_exposure Cellular Exposure cluster_interaction Molecular Interaction cluster_outcome Cellular Outcomes Compound This compound Cell Cellular Uptake Compound->Cell Diffusion Alkylation DNA Alkylation (Adduct Formation) Cell->Alkylation Interaction with DNA DNA DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage Repair DNA Repair Damage->Repair Successful Apoptosis Apoptosis Damage->Apoptosis Severe Damage Mutation Mutation Damage->Mutation Unrepaired or Mistakes in Repair Cancer Carcinogenesis Mutation->Cancer

Caption: Proposed mechanism of this compound leading to carcinogenesis.

Quantitative Data (from related compounds)

CompoundTest SystemDosingObservationReference
2,2-bis(bromomethyl)-1,3-propanediolF344 Rats (male)20,000 ppm in feed for 3 months, then control diet for remainder of 2 yearsIrreversible effects leading to carcinogenic responses at 2 years.[4]
2,2-bis(bromomethyl)-1,3-propanediolF344 Rats0, 2,500, 5,000, or 10,000 ppm in diet for up to 2 yearsMultisite carcinogen, causing neoplasms of the skin, mammary gland, oral cavity, and more.[4]
2,2-bis(bromomethyl)-1,3-propanediolB6C3F1 Mice0, 312, 625, or 1,250 ppm in diet for up to 2 yearsMultisite carcinogen, causing neoplasms of the lung, kidney, and Harderian gland.[4]
2,2-bis(bromomethyl)-1,3-propanediolSalmonella typhimuriumNot specifiedMutagenic[4]

Experimental Protocols

To investigate the proposed mechanism of action of this compound, a key experiment would be the bacterial reverse mutation assay (Ames test) to assess its mutagenic potential.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To determine if this compound can induce mutations in the DNA of Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compound: this compound

  • S9 fraction from induced rat liver for metabolic activation

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Methodology:

  • Preparation of Cultures: Grow overnight cultures of the Salmonella typhimurium strains in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP, G6P), and buffer.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations (with and without S9 mix), and molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Below is a workflow diagram for the Ames test.

Ames Test Workflow start Start prep_cultures Prepare Bacterial Cultures (S. typhimurium) start->prep_cultures exposure Combine Bacteria, Compound, and Top Agar (+/- S9) prep_cultures->exposure prep_compound Prepare Test Compound and S9 Mix prep_compound->exposure plating Plate onto Minimal Glucose Agar exposure->plating incubation Incubate at 37°C for 48-72 hours plating->incubation scoring Count Revertant Colonies incubation->scoring analysis Data Analysis (Compare to Controls) scoring->analysis end End analysis->end

Caption: A simplified workflow for the bacterial reverse mutation assay (Ames test).

Conclusion

While direct evidence for the mechanism of action of this compound is scarce, its chemical structure strongly suggests that it acts as a bifunctional alkylating agent. The data from structurally similar compounds, which are known to be genotoxic and carcinogenic, support the hypothesis that this compound's primary mode of biological activity is through the formation of DNA adducts, leading to mutations and potential carcinogenesis. Further research, starting with fundamental toxicological assays such as the Ames test, is necessary to definitively characterize the biological effects and mechanism of action of this compound. This understanding is crucial for any consideration of its use in research or industrial applications.

References

Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 3-Bromo-2-(bromomethyl)propan-1-ol (CAS No: 106023-63-6). Due to the limited availability of experimental data in public databases, this guide leverages predictive modeling for NMR spectroscopic data and established synthetic methodologies for analogous compounds to provide a robust profile for researchers. This document is intended to serve as a foundational resource for the use of this compound in chemical research and drug development, with a focus on its structural elucidation and synthesis.

Chemical Identity and Properties

This compound is a functionalized propanol containing two primary bromine atoms. Its bifunctional nature, possessing both nucleophilic (hydroxyl) and electrophilic (bromomethyl) centers, makes it a versatile building block in organic synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 106023-63-6
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol
Predicted Boiling Point 246.8±20.0 °C (at 760 mmHg)
Predicted LogP 1.45

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been predicted using widely accepted computational algorithms. These predictions serve as a reliable guide for the structural verification of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ shows distinct signals for the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80d2H-CH₂OH
~3.65d4H-CH₂Br
~2.50m1H-CH-
~1.80t1H-OH
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~65-CH₂OH
~45-CH-
~35-CH₂Br
Infrared (IR) Spectroscopy

While an experimental IR spectrum is not available, the expected characteristic absorption bands for this compound are tabulated below based on its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3550-3200BroadO-H stretch (alcohol)
2960-2850Medium-StrongC-H stretch (alkane)
1470-1430MediumC-H bend (alkane)
1050-1000StrongC-O stretch (primary alcohol)
650-550StrongC-Br stretch (alkyl halide)
Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak [M]⁺ would appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of two ⁷⁹Br, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br isotopes, respectively.

m/zAssignment
230, 232, 234[M]⁺ (Molecular ion)
151, 153[M - CH₂Br]⁺
121, 123[M - Br - CH₂OH]⁺
93[CH₂CHCH₂Br]⁺

Proposed Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is adapted from established procedures for the bromination of polyols, such as the synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol from pentaerythritol. The selective monohydroxylation is a known challenge and would require careful control of reaction conditions.

Reaction Scheme:

G Pentaerythritol Pentaerythritol Target This compound Pentaerythritol->Target Selective Bromination & Hydrolysis Reagents HBr / Acetic Acid Selective Bromination & Hydrolysis Selective Bromination & Hydrolysis Reagents->Selective Bromination & Hydrolysis

Figure 1: Proposed synthesis of this compound.

Materials:

  • Pentaerythritol

  • Hydrobromic acid (48% in acetic acid)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • To a solution of pentaerythritol in a suitable solvent (e.g., a high-boiling point ether), add a stoichiometric amount of 48% hydrobromic acid in acetic acid dropwise at a controlled temperature (e.g., 80-100 °C).

  • The reaction mixture is stirred at this temperature for several hours and monitored by TLC or GC-MS for the formation of the desired product.

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a 5% aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) using an FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • Analyze the purified product using a mass spectrometer with an electron ionization (EI) source.

  • Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

Reactivity and Potential Signaling Pathways

As a polyhalogenated alcohol, this compound is expected to undergo reactions typical of primary alcohols and alkyl bromides. The primary hydroxyl group can be oxidized or can act as a nucleophile. The carbon-bromine bonds are susceptible to nucleophilic attack, leading to substitution reactions. This reactivity makes it a potentially useful intermediate for the synthesis of more complex molecules, including those with potential biological activity.

The following diagram illustrates a general nucleophilic substitution pathway, a fundamental reaction for this class of compounds.

G cluster_0 Nucleophilic Substitution Reactant This compound Product Substituted Product Reactant->Product SN2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup

Figure 2: General nucleophilic substitution pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are intended to facilitate further research and application of this versatile chemical building block. The lack of readily available experimental data highlights an opportunity for further investigation to validate and expand upon the information provided herein. Researchers are encouraged to use this guide as a starting point for their work and to contribute experimental findings to the broader scientific community.

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 3-Bromo-2-(bromomethyl)propan-1-ol. This bifunctional molecule, featuring both primary alcohol and alkyl bromide moieties, presents unique characteristics in chemical synthesis. This document explores the key reactions of the hydroxyl group—etherification, esterification, and oxidation—with a focus on the influence of the sterically demanding and electron-withdrawing environment created by the adjacent bromomethyl groups. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated organic compound with a distinct molecular architecture.[1] Its structure, featuring a primary hydroxyl group flanked by two bromomethyl groups on the adjacent carbon, leads to significant steric hindrance and electronic effects that govern the reactivity of the alcohol functionality.[1] Understanding these influences is critical for the effective utilization of this compound as a building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide will systematically examine the primary reactions of the hydroxyl group: etherification, esterification, and oxidation, while also considering competing intramolecular reactions.

General Reactivity and Steric Considerations

The reactivity of the primary hydroxyl group in this compound is significantly modulated by the two bulky bromomethyl substituents on the C2 carbon. This arrangement, analogous to a neopentyl-type structure, creates considerable steric hindrance around the reactive center. This steric congestion can impede the approach of reagents, thereby slowing down reaction rates and often requiring more forcing reaction conditions compared to unhindered primary alcohols.

Furthermore, the electron-withdrawing inductive effect of the two bromine atoms can influence the acidity of the hydroxyl proton and the nucleophilicity of the corresponding alkoxide.

Key Reactions of the Hydroxyl Group

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[2] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile.[2] Given the steric hindrance in this compound, the formation of the alkoxide and the subsequent nucleophilic attack are key steps to consider.

Reaction Pathway:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Ether Product Alkoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (e.g., CH3I) AlkylHalide->Ether

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol (Representative):

A representative protocol for the etherification of a sterically hindered primary alcohol is as follows:

  • Alkoxide Formation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF, sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: The alkylating agent, for example, methyl iodide (CH₃I, 1.2 eq), is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data (Analogous Systems):

Reactant (Alcohol)Alkylating AgentBaseSolventYield (%)
Neopentyl alcoholMethyl iodideNaHTHF~70-80
2,2-Dimethyl-1-propanolEthyl bromideKHDMF~65-75

Table 1: Representative yields for Williamson ether synthesis with sterically hindered alcohols.

Intramolecular Cyclization: A Competing Reaction

Under basic conditions, a significant competing reaction to intermolecular etherification is intramolecular cyclization. The alkoxide formed can attack one of the adjacent bromomethyl groups, leading to the formation of a substituted oxetane ring. This is a known reaction pathway for similar 3-halo-2,2-disubstituted propanols.

Reaction Pathway:

Intramolecular_Cyclization Alkoxide Alkoxide of this compound Oxetane 3-(Bromomethyl)-3-(hydroxymethyl)oxetane Alkoxide->Oxetane Intramolecular SN2

Caption: Intramolecular cyclization to form an oxetane.

The propensity for this intramolecular reaction is high due to the formation of a thermodynamically stable four-membered ring. The choice of base, solvent, and temperature can influence the ratio of intermolecular to intramolecular products.

Esterification

The hydroxyl group of this compound can be converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base.[3] The steric hindrance around the hydroxyl group will again play a role in the reaction kinetics.

Reaction Pathway:

Esterification Alcohol This compound Ester Ester Product Alcohol->Ester AcylChloride Acyl Chloride (e.g., Acetyl Chloride) AcylChloride->Ester Base Base (e.g., Pyridine) Base->Ester

Caption: Esterification of this compound.

Experimental Protocol (Representative):

  • Reaction Setup: To a solution of this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether, the acyl chloride (e.g., acetyl chloride, 1.1 eq) is added dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude ester is purified by column chromatography.

Quantitative Data (Analogous Systems):

Esterification of sterically hindered alcohols often requires the use of more reactive acylating agents and may still proceed at a slower rate than for unhindered alcohols.

Reactant (Alcohol)Acylating AgentBaseSolventYield (%)
Neopentyl alcoholAcetyl chloridePyridineDCM>90
2,2-Dimethyl-1-propanolBenzoyl chlorideTriethylamineEther~85-95

Table 2: Representative yields for the esterification of sterically hindered alcohols.

Oxidation

The primary alcohol functionality of this compound can be oxidized to an aldehyde. Due to the presence of the bulky bromomethyl groups, over-oxidation to the carboxylic acid can be minimized with the appropriate choice of oxidizing agent. Milder, sterically less demanding reagents are generally preferred.

Reaction Pathway:

Oxidation Alcohol This compound Aldehyde 3-Bromo-2-(bromomethyl)propanal Alcohol->Aldehyde Oxidation OxidizingAgent Mild Oxidizing Agent (e.g., PCC) OxidizingAgent->Aldehyde

References

Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate 3-Bromo-2-(bromomethyl)propan-1-ol. The information herein is intended to support researchers and professionals in the proper handling, storage, and assessment of this compound's shelf life to ensure its quality and integrity in research and development applications.

Compound Overview and Physical Properties

This compound is a halogenated organic compound characterized by the presence of two reactive bromine atoms and a primary hydroxyl group.[1] This structure imparts significant reactivity, making it a useful building block in organic synthesis but also necessitating careful consideration of its stability.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 106023-63-6[2]
Molecular Formula C₄H₈Br₂O[2]
Molecular Weight 231.91 g/mol [2]
Melting Point 66 °C to 69 °C[1]
Boiling Point ~131 °C at 2.5 mmHg[1]
Appearance White solid[1]
Solubility Soluble in organic solvents; limited solubility in water[1]

Recommended Storage and Handling

To maintain the chemical integrity of this compound, adherence to proper storage and handling protocols is critical.

Storage Conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.

  • Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere.

  • Light: Protect from light by storing in a dark location.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Handling Precautions:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Stability Profile and Potential Degradation Pathways

Potential Degradation Mechanisms:

  • Hydrolysis: The bromine atoms can undergo nucleophilic substitution with water, particularly under neutral or basic conditions, to form corresponding alcohols and release hydrobromic acid. A study on the related compound 3-bromo-2,2-bis(bromomethyl)propanol showed it decomposes in aqueous basic solutions through intramolecular substitution.[5]

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid in the presence of oxidizing agents.

  • Elimination: Under basic conditions, elimination of HBr is a possibility, leading to the formation of unsaturated compounds.[1]

  • Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially releasing hydrogen bromide gas.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment for this compound should involve both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.[3][6]

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under recommended and elevated storage conditions.

Methodology:

  • Sample Preparation: Package samples of this compound in containers made of an inert material (e.g., amber glass vials with PTFE-lined caps).

  • Storage Conditions:

    • Long-Term: 2-8°C (recommended storage).

    • Accelerated: 25°C/60% RH and 40°C/75% RH.

  • Testing Frequency:

    • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Pull samples at 0, 1, 3, and 6 months.

  • Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the purity of the compound and quantify any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[9][10]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive stability study of a chemical intermediate like this compound.

Stability_Assessment_Workflow cluster_setup Study Setup cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Data Evaluation & Reporting start Define Stability Protocol sample_prep Prepare and Package Samples start->sample_prep long_term Long-Term Study (2-8°C) sample_prep->long_term accelerated Accelerated Study (25°C/60%RH, 40°C/75%RH) sample_prep->accelerated forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) sample_prep->forced_deg sample_analysis Analyze Samples at Defined Timepoints long_term->sample_analysis accelerated->sample_analysis forced_deg->sample_analysis analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC, LC-MS) analytical_method->sample_analysis data_analysis Analyze Purity and Degradation Products sample_analysis->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id shelf_life Determine Shelf Life and Re-test Period data_analysis->shelf_life report Final Stability Report pathway_id->report shelf_life->report

References

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 3-Bromo-2-(bromomethyl)propan-1-ol (CAS No. 106023-63-6), a bifunctional organic compound with significant potential as a versatile building block in chemical synthesis. This document collates available data on its chemical and physical properties, outlines a detailed potential synthesis protocol, and explores its reactivity and applications.

Chemical Identity and Properties

This compound is a halogenated alcohol with a molecular formula of C₄H₈Br₂O.[1] Its structure features a central carbon atom substituted with two bromomethyl groups and a hydroxymethyl group, making it a valuable intermediate for the introduction of a quaternary center with multiple reactive handles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 106023-63-6[1]
Molecular Formula C₄H₈Br₂O[1]
Molecular Weight 231.91 g/mol [1]
Appearance Colorless liquid (predicted)[2]
Boiling Point 276.6 ± 30.0 °C (Predicted)[2]
Melting Point 40-41 °C[2]
Density 1.951 ± 0.06 g/cm³ (Predicted)[2]
LogP 1.38470[2]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 2,2-bis(bromomethyl)propane-1,3-diol.[3] The proposed synthesis involves the partial bromination of a suitable triol precursor.

Proposed Synthesis: Partial Bromination of 1,1,1-Tris(hydroxymethyl)ethane

This protocol describes a method for the selective bromination of two of the three hydroxyl groups of 1,1,1-Tris(hydroxymethyl)ethane.

Experimental Protocol:

  • Materials:

    • 1,1,1-Tris(hydroxymethyl)ethane

    • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

    • Anhydrous diethyl ether or Dichloromethane

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,1-Tris(hydroxymethyl)ethane in a suitable anhydrous solvent (e.g., diethyl ether).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a stoichiometric amount of the brominating agent (e.g., 2 equivalents of PBr₃) dropwise to the cooled solution while stirring vigorously. The temperature should be maintained below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Diagram 1: Proposed Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1_1_1_Tris 1,1,1-Tris(hydroxymethyl)ethane Target This compound 1_1_1_Tris->Target   Bromination PBr3 PBr3 (2 eq.)

Caption: Proposed synthetic route to this compound.

Spectral Data (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectral characteristics based on the known structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR - -CH₂OH: Doublet around 3.7-3.9 ppm- -CH₂Br: Doublets around 3.5-3.7 ppm- -CH-: Multiplet around 2.0-2.3 ppm- -OH: Broad singlet, chemical shift dependent on concentration and solvent
¹³C NMR - -CH₂OH: ~65-70 ppm- -CH₂Br: ~35-40 ppm- -CH-: ~45-50 ppm
IR (cm⁻¹) - O-H stretch: Broad, ~3300-3400- C-H stretch (sp³): ~2850-3000- C-O stretch: ~1050-1150- C-Br stretch: ~500-600
Mass Spec (m/z) - [M]+: 230, 232, 234 (isotopic pattern for 2 Br atoms)- [M-H₂O]+: 212, 214, 216- [M-Br]+: 151, 153- [M-CH₂Br]+: 137, 139

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a highly valuable intermediate in organic synthesis. The presence of two primary bromide atoms and a primary alcohol allows for a range of selective transformations.

Key Reactions
  • Nucleophilic Substitution: The two bromomethyl groups are susceptible to substitution by a wide range of nucleophiles, such as amines, thiols, and cyanides, to introduce new functional groups.

  • Etherification/Esterification: The primary alcohol can be readily converted to ethers or esters under standard conditions.

  • Intramolecular Cyclization: Under basic conditions, intramolecular Williamson ether synthesis can lead to the formation of a substituted oxetane ring, a structural motif of increasing interest in medicinal chemistry.

Potential Applications in Drug Development and Materials Science
  • Synthesis of Oxetane Derivatives: As a precursor to 3-hydroxymethyl-3-(bromomethyl)oxetane, it can be used to synthesize a variety of 3,3-disubstituted oxetanes, which are recognized as valuable isosteres for gem-dimethyl groups in drug candidates, often improving physicochemical properties such as solubility.

  • Scaffold for Combinatorial Chemistry: The three distinct reactive sites can be orthogonally functionalized to generate diverse libraries of compounds for high-throughput screening.

  • Monomer for Polymer Synthesis: The di-bromo functionality, coupled with the hydroxyl group, allows for its use as a monomer in the synthesis of specialized polymers and dendrimers.

Diagram 2: Potential Reaction Pathway for Oxetane Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start This compound Product 3-(Bromomethyl)-3-(hydroxymethyl)oxetane Start->Product   Intramolecular   Cyclization Base Base (e.g., NaH)

Caption: Intramolecular cyclization to form a substituted oxetane.

Conclusion

This compound is a promising, albeit currently under-documented, chemical intermediate. Its unique structure offers significant synthetic advantages for the construction of complex molecules, particularly in the burgeoning field of oxetane chemistry for drug discovery. Further research into its synthesis, characterization, and reaction scope is warranted to fully unlock its potential for the scientific community.

References

Methodological & Application

The Versatility of 3-Bromo-2-(bromomethyl)propan-1-ol in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 3-Bromo-2-(bromomethyl)propan-1-ol, a readily accessible bifunctional building block, is gaining significant traction in the field of organic synthesis, particularly for the construction of strained four-membered heterocyclic rings such as oxetanes and azetidines. These motifs are of high interest in medicinal chemistry and drug development due to their ability to impart unique physicochemical properties to lead compounds. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data to guide researchers and scientists in leveraging this versatile reagent.

Application in Oxetane Synthesis

This compound and its derivatives are excellent precursors for the synthesis of 3,3-disubstituted oxetanes via intramolecular Williamson etherification. This transformation is a cornerstone in the construction of the oxetane ring, a structural motif known to enhance metabolic stability and aqueous solubility of drug candidates. The intramolecular cyclization of the corresponding alkoxide, formed by deprotonation of the primary alcohol, proceeds via an SN2 reaction, displacing one of the bromide leaving groups to form the strained four-membered ring. This method is particularly effective for the synthesis of 3-hydroxymethyl-3-bromomethyloxetane, a versatile intermediate for further functionalization.

A closely related and often used precursor, 2,2-bis(bromomethyl)propane-1,3-diol, undergoes a similar intramolecular cyclization to afford 3-bromomethyl-3-hydroxymethyloxetane, which serves as a key intermediate for a variety of 3,3-disubstituted oxetanes.[1] The synthesis of spirocyclic oxetanes, which are of significant interest in medicinal chemistry, can also be achieved using derivatives of this compound.

Quantitative Data for Oxetane Synthesis
Starting MaterialProductReagents and ConditionsYield (%)Reference
2,2-bis(bromomethyl)propane-1,3-diol3-Bromomethyl-3-hydroxymethyloxetaneNaOH, H₂ONot specified[1]
3-Halo-1-propanol derivativesOxetane derivativesAlkaline water solution, Phase transfer catalyst, Heat71.7 - 89.4
2-Substituted-1,3-propanediols1,3-Disubstituted oxetanesNaH, THFNot specified
Experimental Protocol: Synthesis of 3-Bromomethyl-3-hydroxymethyloxetane

This protocol is adapted from the synthesis using the closely related 2,2-bis(bromomethyl)propane-1,3-diol.

Materials:

  • 2,2-bis(bromomethyl)propane-1,3-diol

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in an appropriate aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous mixture with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 3-bromomethyl-3-hydroxymethyloxetane.

Oxetane_Synthesis_Workflow start This compound intermediate Deprotonation (Base) start->intermediate Base (e.g., NaOH) cyclization Intramolecular Williamson Etherification intermediate->cyclization Intramolecular SN2 product 3-Bromomethyl-3-hydroxymethyloxetane cyclization->product

Caption: General workflow for the synthesis of 3-bromomethyl-3-hydroxymethyloxetane.

Application in Azetidine Synthesis

The synthesis of azetidines, another important class of four-membered heterocycles, can be achieved from 1,3-dihalo compounds through reaction with primary amines. This compound can be considered a precursor to a 1,3-dihalide equivalent for this purpose. A common strategy involves the activation of the hydroxyl group to a better leaving group, such as a triflate, followed by reaction with a primary amine. This one-pot procedure allows for the straightforward synthesis of various 1,3-disubstituted azetidines.[2][3]

The reaction proceeds via a double SN2 displacement of the leaving groups by the primary amine, first forming a 3-halo-propylamine intermediate which then undergoes intramolecular cyclization to form the azetidine ring. This methodology is versatile and can be applied to a range of 2-substituted-1,3-propanediols and primary amine nucleophiles.

Quantitative Data for Azetidine Synthesis
Starting MaterialProductReagents and ConditionsYield (%)Reference
2-Substituted-1,3-propanediols1,3-Disubstituted azetidinesTriflic anhydride, Pyridine, then Primary amine, DIPEA30-85[2]
1,3-DihalidesN-Substituted azetidinesPrimary amine, Base, Microwave irradiationNot specified[3]
Experimental Protocol: General Procedure for the Synthesis of 1,3-Disubstituted Azetidines

This protocol is a general method based on the synthesis from 2-substituted-1,3-propanediols.

Materials:

  • 2-Substituted-1,3-propanediol (derived from this compound)

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Primary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 2-substituted-1,3-propanediol in anhydrous dichloromethane and cool the solution to -78 °C.

  • Add pyridine, followed by the dropwise addition of triflic anhydride.

  • Stir the reaction mixture at -78 °C for a specified time.

  • In a separate flask, prepare a solution of the primary amine and N,N-diisopropylethylamine in dichloromethane.

  • Add the amine solution to the reaction mixture containing the in situ generated bis-triflate.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1,3-disubstituted azetidine.

Azetidine_Synthesis_Workflow start This compound activation Activation of OH group (e.g., as Triflate) start->activation Tf2O, Pyridine reaction Reaction with Primary Amine activation->reaction R-NH2, DIPEA cyclization Intramolecular Cyclization reaction->cyclization Intramolecular SN2 product N-Substituted 3-bromomethyl-3-hydroxyazetidine cyclization->product

Caption: General workflow for N-substituted azetidine synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant oxetane and azetidine scaffolds. The straightforward and relatively high-yielding protocols for the construction of these four-membered heterocycles make this reagent an attractive choice for researchers in organic synthesis and drug discovery. The ability to generate diverse libraries of substituted oxetanes and azetidines from a common precursor highlights the efficiency and potential of this synthetic strategy. Further exploration of the reactivity of this compound is expected to unveil new applications and expand its utility in the synthesis of complex molecular architectures.

References

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)propan-1-ol as a Versatile Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)propan-1-ol is a highly functionalized building block with significant potential in the synthesis of diverse heterocyclic scaffolds. Its vicinal dibromide and primary alcohol functionalities provide multiple reactive sites for the construction of strained four-membered rings such as oxetanes, azetidines, and thietanes. These small, non-planar heterocycles are of increasing interest in medicinal chemistry as they can impart favorable physicochemical properties, including improved solubility, metabolic stability, and cell permeability, while also providing novel three-dimensional exit vectors for further functionalization.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic cores from this compound.

Versatility of this compound in Heterocycle Synthesis

The strategic placement of two bromine atoms and a hydroxyl group allows for a variety of synthetic transformations. The primary alcohol can be protected or left unmodified to participate in cyclization reactions. The two bromomethyl groups serve as excellent electrophiles for intramolecular cyclization with various nucleophiles, leading to the formation of four-membered rings.

G main This compound sub1 Intramolecular Williamson Ether Synthesis main->sub1  Base sub2 Intramolecular Amination main->sub2  Primary Amine, Base sub3 Intramolecular Thioetherification main->sub3  Sulfide Source, Base prod1 3-Hydroxyoxetane sub1->prod1 prod2 3-Hydroxyazetidine sub2->prod2 prod3 3-Hydroxythietane sub3->prod3

Caption: Synthetic utility of this compound.

Synthesis of 3-Hydroxyoxetane

The synthesis of 3-hydroxyoxetane from this compound is typically achieved via an intramolecular Williamson ether synthesis. The reaction proceeds by deprotonation of the hydroxyl group with a strong base, followed by intramolecular nucleophilic attack on one of the bromomethyl carbons.

Experimental Workflow: Synthesis of 3-Hydroxyoxetane

G start This compound reaction Intramolecular Williamson Ether Synthesis start->reaction reagents Base (e.g., NaOH, KOH) Solvent (e.g., Water, THF) reagents->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Distillation, Chromatography) workup->purification product 3-Hydroxyoxetane purification->product

Caption: Workflow for 3-hydroxyoxetane synthesis.

Protocol: Synthesis of 3-Hydroxyoxetane

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water or Tetrahydrofuran (THF)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in water or THF, add a solution of NaOH or KOH (1.1 eq) in water dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • If THF was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to afford 3-hydroxyoxetane.

Quantitative Data: Oxetane Synthesis from 1,3-Dihalopropan-2-ol Derivatives
Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloro-2-hydroxy-1-propyl acetateNaOHWater105475-80U.S. Patent 4,395,561
2,2-Dibromomethylpropanol acetateNaOHCarbon TetrachlorideReflux--Chinese Patent CN103554064A[1]
3-bromo-2,2-bis(bromomethyl)propan-1-olKOtBuDMSO130-68[2]

Synthesis of 3-Hydroxyazetidine

The synthesis of 3-hydroxyazetidine from this compound involves a two-step, one-pot reaction with a primary amine. The first step is the N-alkylation of the primary amine with one of the bromomethyl groups, followed by an intramolecular cyclization of the resulting secondary amine onto the remaining bromomethyl group under basic conditions.

Experimental Workflow: Synthesis of 3-Hydroxyazetidine

G start This compound + Primary Amine (e.g., Benzylamine) reaction N-Alkylation & Intramolecular Cyclization start->reaction reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) reagents->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product N-Substituted-3-hydroxyazetidine purification->product

Caption: Workflow for 3-hydroxyazetidine synthesis.

Protocol: Synthesis of N-Benzyl-3-hydroxyazetidine

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in ACN or DMF, add benzylamine (1.1 eq) and K₂CO₃ (2.5 eq) or Et₃N (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-3-hydroxyazetidine.

Quantitative Data: Azetidine Synthesis from Related Precursors
PrecursorAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
α-bromo-α-bromomethyl-β-aminoesters-K₂CO₃AcetonitrileReflux--[3]
EpichlorohydrinVarious amines-----General method
1-(2-bromoethyl)-3-carbethoxy-1-methyl-3-pyrrolinium bromide-Tributyltin hydride---high[4]

Synthesis of 3-Hydroxythietane

The synthesis of 3-hydroxythietane from this compound can be achieved by reaction with a sulfide source, such as sodium sulfide (Na₂S), in a suitable solvent. The reaction proceeds via a double nucleophilic substitution where the sulfide anion displaces both bromide ions in an intramolecular fashion.

Experimental Workflow: Synthesis of 3-Hydroxythietane

G start This compound reaction Intramolecular Thioetherification start->reaction reagents Sulfide Source (e.g., Na2S) Solvent (e.g., DMF, Ethanol) reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Chromatography) workup->purification product 3-Hydroxythietane purification->product

Caption: Workflow for 3-hydroxythietane synthesis.

Protocol: Synthesis of 3-Hydroxythietane

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Dimethylformamide (DMF) or Ethanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or ethanol.

  • Add sodium sulfide nonahydrate (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 3-hydroxythietane.

Quantitative Data: Thietane Synthesis from Related Dibromo Compounds
Starting MaterialSulfide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2,2-bis(bromomethyl)propane-1,3-diolNa₂S----[5]
3,3-bis(bromomethyl)-1-tosylazetidineNa₂S---52[5]

Applications in Medicinal Chemistry

Heterocycles such as oxetanes, azetidines, and thietanes are valuable scaffolds in drug discovery. They are often used as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups, and they can improve the pharmacological profile of drug candidates. For instance, the incorporation of an oxetane ring into a ciprofloxacin analogue resulted in comparable biological activity and improved metabolic stability.[2] Azetidine derivatives, including 3-hydroxymethyl-azetidines, have been identified as potent inhibitors of polymerase theta, a key enzyme in DNA repair, highlighting their potential in cancer therapy.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a variety of small-ring heterocycles. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in the development of novel chemical entities for applications in medicinal chemistry and materials science. The ability to readily access oxetane, azetidine, and thietane cores from a single starting material underscores its importance as a strategic tool in modern synthetic chemistry.

References

Application of 3-Bromo-2-(bromomethyl)propan-1-ol in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-Bromo-2-(bromomethyl)propan-1-ol and its closely related analogues in polymer chemistry. The primary focus is on its role as a reactive flame retardant and as a monomer in the synthesis of hyperbranched polymers. Due to the limited specific data exclusively for this compound, information from its well-documented tribromo analogue, 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA), is included to illustrate the expected reactivity and application principles.

Introduction to this compound

This compound is a bifunctional molecule containing two bromine atoms and one hydroxyl group.[1] This structure allows it to be chemically incorporated into polymer backbones, making it a valuable building block in polymer synthesis and modification. Its primary application lies in the development of flame-retardant polymers.

Chemical Structure and Properties:

PropertyValue
Chemical Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol [2]
CAS Number 106023-63-6[2]
Appearance Solid (based on related compounds)
Key Functional Groups Two primary bromine atoms, one primary hydroxyl group

Application as a Reactive Flame Retardant

The most significant application of brominated propanols like this compound is as reactive flame retardants.[3][4] Unlike additive flame retardants which are physically blended into the polymer, reactive flame retardants are covalently bonded to the polymer chain. This prevents leaching of the flame retardant over time, leading to more permanent fire resistance and reduced environmental and health concerns.

The hydroxyl group of this compound allows it to react with monomers such as isocyanates in the production of polyurethanes or with acid functionalities in polyesters.[3][4]

Mechanism of Flame Retardancy:

The flame retardant action of brominated compounds occurs primarily in the gas phase during combustion.

flame_retardancy_mechanism Polymer Polymer Matrix (Containing Brominated Units) Heat High Temperature (Combustion) Polymer->Heat Radicals Formation of Bromine Radicals (Br•) Heat->Radicals C-Br bond cleavage Quenching Radical Quenching (HBr formation) Radicals->Quenching GasPhase Gas Phase Combustion (Propagation by H• and OH• radicals) GasPhase->Quenching Interrupts cycle Suppression Flame Suppression Quenching->Suppression

Caption: Mechanism of action for brominated flame retardants.

Experimental Protocol: Incorporation into Polyurethane Foam

This protocol is adapted from general procedures for incorporating reactive brominated flame retardants into polyurethane foams.

Materials:

  • Polyol (e.g., polyether polyol)

  • This compound

  • Catalyst (e.g., dibutyltin dilaurate)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, pentane)

  • Isocyanate (e.g., MDI or TDI)

Procedure:

  • Premix Preparation: In a reaction vessel, thoroughly mix the polyol, this compound, catalyst, surfactant, and blowing agent. The amount of this compound is calculated based on the desired bromine content in the final polymer.

  • Degassing: Degas the mixture under vacuum to remove any dissolved gases.

  • Isocyanate Addition: Add the stoichiometric amount of isocyanate to the mixture and stir vigorously for a short period (e.g., 10-30 seconds).

  • Foaming and Curing: Pour the reacting mixture into a mold and allow it to foam and rise at room temperature. The foam is then cured in an oven at a specified temperature (e.g., 70-100°C) for several hours.

  • Characterization: The resulting polyurethane foam can be characterized for its density, mechanical properties, and flame retardancy (e.g., using UL-94 or Limiting Oxygen Index tests).

Application in the Synthesis of Hyperbranched Polymers

This compound can be considered an AB₂ type monomer, where the hydroxyl group (A) can react with a suitable functional group, and the two bromo-methyl groups (B) can undergo further reactions. This structure makes it a potential candidate for the one-step synthesis of hyperbranched polymers.[5][6]

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups at their periphery. They exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functionalities.

Synthetic Strategy: Self-Condensing Vinyl Polymerization (SCVP) Analogue

While not a vinyl monomer itself, a self-condensing polymerization can be envisioned. For instance, the hydroxyl group could be converted to an acrylate or methacrylate, creating a true AB₂ monomer for radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

hyperbranched_synthesis Monomer AB₂ Monomer (e.g., Acrylate of This compound) Initiation Initiation Monomer->Initiation Propagation Propagation & Branching Monomer->Propagation Monomer addition Initiation->Propagation Hyperbranched Hyperbranched Polymer Propagation->Hyperbranched

Caption: General workflow for hyperbranched polymer synthesis.

Experimental Protocol: Synthesis of a Hyperbranched Polyester (Conceptual)

This protocol outlines a conceptual polycondensation reaction to form a hyperbranched polyester.

Materials:

  • This compound

  • A dicarboxylic acid (e.g., adipic acid)

  • A base (e.g., triethylamine) to act as an acid scavenger.

  • A suitable solvent (e.g., N,N-dimethylformamide - DMF)

  • A phase transfer catalyst (optional)

Procedure:

  • Monomer Preparation: In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve the dicarboxylic acid and triethylamine in DMF.

  • Reaction Initiation: Slowly add a solution of this compound in DMF to the reaction mixture at an elevated temperature (e.g., 80-100°C). The hydroxyl group of the propanol will react with one of the carboxylic acid groups.

  • Polymerization: The remaining carboxylic acid group can then react with the bromomethyl groups of another monomer unit, leading to the formation of a branched structure. The reaction is continued for several hours until the desired molecular weight is achieved.

  • Purification: The resulting hyperbranched polymer is precipitated in a non-solvent (e.g., water or methanol), filtered, and dried under vacuum.

  • Characterization: The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the branched structure.

Quantitative Data Summary

Specific quantitative data for polymers derived from this compound is scarce in publicly available literature. The following table provides representative data for polymers incorporating the closely related tribromo analogue, 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA), to illustrate the expected performance.

Polymer SystemBromine Content (%)Flame Retardancy TestResult
Rigid Polyurethane Foam10-15UL-94V-0
Flexible Polyurethane Foam8-12Limiting Oxygen Index (LOI)>25%
Unsaturated Polyester Resin15-20UL-94V-0

Conclusion

This compound is a versatile building block in polymer chemistry with significant potential, particularly as a reactive flame retardant. Its bifunctional nature also opens up possibilities for the synthesis of complex polymer architectures like hyperbranched polymers. While specific experimental data for this compound is limited, the extensive research on its tribromo analogue provides a strong foundation for its application and further investigation. Researchers are encouraged to explore its use in creating novel polymers with enhanced properties.

References

Application Notes and Protocols for 3-Bromo-2-(bromomethyl)propan-1-ol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)propan-1-ol is a trifunctional molecule featuring two primary bromine atoms and one primary hydroxyl group.[1] This unique structure makes it a compelling candidate for use as a crosslinking agent in polymer chemistry. The bromine atoms can undergo nucleophilic substitution reactions, while the hydroxyl group can participate in esterification or etherification reactions. This dual reactivity allows for the formation of three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and solvent resistance of various materials.

These application notes provide an overview of the potential applications of this compound as a crosslinking agent and include hypothetical protocols based on the known reactivity of similar compounds, due to a lack of specific published examples for this particular molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions.

PropertyValueReference
Molecular Formula C₄H₈Br₂O[1]
Molecular Weight 231.91 g/mol [1]
Appearance White solid (at room temperature)
Melting Point 66-69 °C
Boiling Point ~131 °C at 2.5 mmHg
Solubility Soluble in organic solvents; limited solubility in water[1]

Potential Applications in Crosslinking

Based on its chemical structure, this compound can theoretically be used to crosslink a variety of polymers containing nucleophilic functional groups.

  • Polyamines and Polyimines: The primary bromine atoms are susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable carbon-nitrogen bonds. This makes it a potential crosslinker for polymers such as polyethyleneimine (PEI), polyamidoamine (PAMAM) dendrimers, and chitosan.

  • Polyols and Polysaccharides: The hydroxyl group can react with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), cellulose, and starch, through etherification reactions, typically under basic conditions. The bromine atoms can also be used to crosslink these polymers.

  • Polyurethanes: In polyurethane synthesis, the hydroxyl group of this compound can react with isocyanate groups, incorporating the molecule into the polymer backbone. The bromine atoms would then be available for subsequent crosslinking reactions.

  • Epoxy Resins: The hydroxyl group can react with the epoxy groups of epoxy resins, initiating ring-opening polymerization and incorporating the crosslinker into the resin matrix.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general principles of crosslinking chemistry with similar reagents. Researchers should optimize these conditions for their specific polymer and application.

Crosslinking of Polyethyleneimine (PEI) for Gene Delivery Applications

This protocol describes the potential use of this compound to crosslink low molecular weight PEI into nanoparticles for nucleic acid delivery.

Materials:

  • Branched Polyethyleneimine (PEI, e.g., 25 kDa)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer (pH 7.4)

  • Dialysis tubing (MWCO 10 kDa)

Protocol:

  • Dissolve 100 mg of branched PEI in 10 mL of DMSO.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Add the desired amount of the crosslinker solution to the PEI solution with vigorous stirring. The molar ratio of crosslinker to PEI will determine the degree of crosslinking and should be optimized.

  • Allow the reaction to proceed at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 12-24 hours).

  • After the reaction, dialyze the solution against HEPES buffer (pH 7.4) for 48 hours to remove unreacted crosslinker and DMSO.

  • Characterize the resulting nanoparticles for size, zeta potential, and nucleic acid binding capacity.

Workflow Diagram:

Crosslinking_PEI PEI Dissolve PEI in DMSO Mix Mix PEI and Crosslinker Solutions PEI->Mix Crosslinker Prepare Crosslinker Solution in DMSO Crosslinker->Mix React React at Elevated Temperature Mix->React Dialyze Dialyze against Buffer React->Dialyze Characterize Characterize Nanoparticles Dialyze->Characterize Hydrogel_Formation cluster_reactants Reactants cluster_product Product Chitosan Chitosan Polymer Chains (with -NH2 and -OH groups) Hydrogel Crosslinked Chitosan Hydrogel Network Chitosan->Hydrogel + Crosslinker + NaOH Crosslinker This compound (Br-CH2)2-CH-CH2OH Crosslinker->Hydrogel

References

Application Notes and Protocols: Synthesis of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of brominated flame retardants, focusing on the production of 3-Bromo-2,2-bis(bromomethyl)propanol, a widely used reactive flame retardant. The information is intended for use in a laboratory setting by trained professionals.

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant characterized by its high bromine content, thermal stability, and a reactive hydroxyl group.[1][2][3] This structure allows it to be chemically integrated into polymer matrices, such as polyurethanes and polyesters, providing permanent flame retardancy that does not diminish over time through leaching or volatilization.[4] TBNPA is a crucial intermediate in the synthesis of higher molecular weight flame retardants and finds extensive application in furniture, building insulation, and electronics to reduce fire hazards.

The primary mechanism of flame retardancy for brominated compounds like TBNPA involves the release of bromine radicals at high temperatures. These radicals interrupt the combustion cycle in the gas phase, effectively quenching the flame.[4]

This document outlines two common synthesis methods for TBNPA, starting from pentaerythritol, a readily available precursor.

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

Synthesis via Phosphorus Tribromide

This method utilizes phosphorus tribromide to brominate pentaerythritol.

Reaction Scheme:

G Pentaerythritol Pentaerythritol Intermediate Intermediate Pentaerythritol->Intermediate 100-130°C, 15h PBr3 Phosphorus Tribromide (in Tetrachloroethylene) PBr3->Intermediate TBNPA 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) Intermediate->TBNPA Reflux (70°C), 5h Methanol Methanol Methanol->TBNPA

Caption: Synthesis of TBNPA from Pentaerythritol using Phosphorus Tribromide.

Experimental Protocol: [2]

  • Reaction Setup: In a four-necked flask, add 200 mL of tetrachloroethylene and 0.2 mol of pentaerythritol.

  • Addition of Phosphorus Tribromide:

    • Divide 0.2 mol of phosphorus tribromide into three portions.

    • Slowly add the first portion at 100°C and react for 5 hours.

    • Add the second portion at 115°C and react for 5 hours.

    • Add the final portion at 130°C and react for 5 hours.

  • Solvent Removal: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

  • Methanolysis:

    • To the intermediate (1 mol), add 1.5 mol of methanol.

    • Reflux the mixture at 70°C for 5 hours.

  • Purification:

    • Filter the reaction mixture.

    • Wash the filter cake with water until the pH of the filtrate is 7.

    • Suction filter and dry the filter cake to obtain a white powder of 3-Bromo-2,2-bis(bromomethyl)propanol.

Quantitative Data:

ParameterValueReference
Yield90%[2]
Melting Point67°C[2]
Synthesis via Bromine and Sulfur

This alternative method employs bromine and sulfur in acetic acid for the bromination of pentaerythritol.

Reaction Scheme:

G Pentaerythritol Pentaerythritol Intermediate Acetylated Intermediate Pentaerythritol->Intermediate <50°C to 120°C, 6h Reagents Bromine, Sulfur, Acetic Acid Reagents->Intermediate TBNPA 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) Intermediate->TBNPA Alcoholysis (80°C, 2h) Methanol Methanol Methanol->TBNPA Purification Purification (Water, Na2CO3, n-Pentane) TBNPA->Purification Workup

Caption: Synthesis of TBNPA from Pentaerythritol using Bromine and Sulfur.

Experimental Protocol: [5]

  • Reaction Setup: To a reaction vessel, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g (22.67 mol) of acetic acid.

  • Bromination:

    • With stirring, add 639.2g (4.0 mol) of liquid bromine dropwise, maintaining the internal temperature below 50°C.

    • Slowly raise the temperature to 120°C and continue stirring for 6 hours.

  • Solvent Recovery: Reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).

  • Alcoholysis:

    • Add 975 mL of methanol to the residue and heat at 80°C for 2 hours.

    • Recover methanol and methyl acetate by distillation under reduced pressure.

  • Purification:

    • Cool the residue to 50°C and add 1000 mL of water.

    • Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes.

    • Cool to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the phases.

    • Cool the organic phase to 0°C to precipitate white crystals.

    • Collect the crystals by suction filtration and dry at 50°C for 6 hours to obtain pure 3-Bromo-2,2-bis(bromomethyl)propanol.

Quantitative Data:

ParameterValueReference
Yield93%[5]
Purity (GC)99.6%[5]

Applications of Synthesized Flame Retardants

The synthesized 3-Bromo-2,2-bis(bromomethyl)propanol is a reactive flame retardant primarily used in:

  • Polyurethane Foams: It is incorporated into both rigid and flexible polyurethane foams to enhance their fire resistance, making them suitable for applications in furniture and construction.[3]

  • Polyester Resins: TBNPA is used in unsaturated polyester resins for moulded products.[6]

  • Elastomers and Coatings: It can be used to impart flame retardant properties to various elastomers and coatings.[3]

The hydroxyl group in TBNPA allows it to react and become a permanent part of the polymer structure, which is a key advantage over additive flame retardants.[4]

Further Reactions: Synthesis of Phosphate Flame Retardants

3-Bromo-2,2-bis(bromomethyl)propanol can be further reacted to produce other flame retardants, such as 2,2-Bis-(bromomethyl)-3-bromo-1-propanol phosphate. This derivative combines high bromine and phosphorus content, acting as an additive flame retardant with significant UV and light stability, particularly for polypropylene (PP) and high impact polystyrene (HIPS).[7]

General Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Reactant Preparation and Stoichiometry Calculation Apparatus_Setup Apparatus Setup (Four-necked flask, condenser, etc.) Reactant_Prep->Apparatus_Setup Bromination Bromination of Pentaerythritol Apparatus_Setup->Bromination Temp_Control Temperature Control and Monitoring Bromination->Temp_Control Reaction_Monitoring Reaction Monitoring (TLC, GC) Bromination->Reaction_Monitoring Solvent_Removal Solvent Removal (Distillation) Reaction_Monitoring->Solvent_Removal Methanolysis Methanolysis/De-esterification Solvent_Removal->Methanolysis Neutralization Neutralization (e.g., Na2CO3) Methanolysis->Neutralization Extraction Extraction/Phase Separation Neutralization->Extraction Crystallization Crystallization Extraction->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Yield_Calc Yield Calculation Filtration_Drying->Yield_Calc Purity_Analysis Purity Analysis (GC, HPLC) Yield_Calc->Purity_Analysis Structure_Confirm Structural Confirmation (NMR, IR) Purity_Analysis->Structure_Confirm

Caption: General laboratory workflow for the synthesis and analysis of TBNPA.

References

Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and the ability to act as a carbonyl or gem-dimethyl isostere, make them valuable building blocks for novel therapeutics. This application note provides a detailed experimental protocol for the synthesis of 3-(bromomethyl)oxetane from 3-Bromo-2-(bromomethyl)propan-1-ol. The synthesis proceeds via an intramolecular Williamson ether synthesis, a robust and widely used method for the formation of ethers.

The reaction involves the deprotonation of the hydroxyl group in this compound using a strong base to form an alkoxide. This is followed by an intramolecular nucleophilic substitution (SN2) where the alkoxide displaces one of the bromide atoms, leading to the formation of the strained oxetane ring.

Reaction Scheme

Experimental Protocol

This protocol outlines the synthesis of 3-(bromomethyl)oxetane from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a stir bar and sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether. Shake the funnel and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-(bromomethyl)oxetane.

Data Presentation

The following table summarizes typical reaction conditions and yields for the intramolecular Williamson ether synthesis of oxetanes from analogous halohydrins. The data for the decomposition of a closely related tribromo-substituted propanol provides insight into the reaction kinetics in an aqueous system.

Starting MaterialBase/SolventTemperature (°C)Time (h)Yield (%)Reference
3-bromo-2,2-bis(bromomethyl)propan-1-olKOtBu/DMSO130-68
Substituted diol monotosylatesBase--59-87
3-bromo-2,2-bis(bromomethyl)propanolAqueous (pH 7.0-9.5)30-70--

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow of the experimental protocol for the synthesis of 3-(bromomethyl)oxetane.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start add_NaH Add NaH to anhydrous THF start->add_NaH add_substrate Add this compound solution add_NaH->add_substrate react Stir at room temperature (12-24h) add_substrate->react quench Quench with aq. NH4Cl react->quench extract Extract with organic solvent quench->extract wash Wash with H2O and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography product 3-(Bromomethyl)oxetane chromatography->product

Caption: Experimental workflow for the synthesis of 3-(bromomethyl)oxetane.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. Handle it with care under an inert atmosphere and away from moisture.

  • Anhydrous solvents are required for this reaction. Ensure that all glassware is thoroughly dried before use.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)propan-1-ol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-2-(bromomethyl)propan-1-ol and its structurally related polybrominated analogs are versatile building blocks in medicinal chemistry. Their utility stems from the presence of multiple reactive centers: a primary alcohol and two bromomethyl groups. These functionalities allow for the construction of complex, three-dimensional scaffolds, particularly spirocyclic systems, which are of increasing interest in drug discovery. Spirocycles, characterized by two rings sharing a single atom, offer conformational rigidity and novel exit vectors for substituent placement, which can lead to improved pharmacological properties such as target selectivity and metabolic stability.

One of the most valuable applications of these brominated propanols is in the synthesis of spirocyclic amines and ethers. For instance, the closely related compound, 3-bromo-2,2-bis(bromomethyl)propan-1-ol, serves as a key precursor for 2,6-dioxaspiro[3.3]heptane and related nitrogen-containing spirocycles. These spirocyclic motifs can then be incorporated into known drug scaffolds to explore new chemical space and develop next-generation therapeutic agents.

This document provides detailed application notes and protocols for the use of precursors derived from brominated propanols in the synthesis of advanced antibacterial agents, using the modification of the well-known antibiotic ciprofloxacin as a primary example.

Application Note 1: Synthesis of Spirocyclic Ciprofloxacin Analogs

The modification of existing antibiotics is a crucial strategy in combating the rise of drug-resistant bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, has been a target for such modifications. The introduction of novel spirocyclic moieties at the C-7 position of the quinolone core has been shown to modulate the antibacterial spectrum and potency. Precursors derived from brominated propanols are instrumental in creating these unique spirocyclic amines.

The general approach involves the synthesis of a spirocyclic amine, such as a derivative of 6-azaspiro[3.4]octane or 1-oxa-9-azaspiro[5.5]undecane, followed by its coupling to the ciprofloxacin core via nucleophilic aromatic substitution. This strategy has yielded compounds with potent activity, particularly against Gram-negative bacteria like Acinetobacter baumannii and Gram-positive bacteria like Bacillus cereus.

Quantitative Data: Antibacterial Activity of Spirocyclic Ciprofloxacin Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected spirocyclic ciprofloxacin analogs against various bacterial strains. These values represent the minimum concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: MIC Values (μg/mL) of 1-Oxa-9-azaspiro[5.5]undecane Ciprofloxacin Analogs

Compound IDS. aureus ATCC 25923B. cereus 138®K. pneumoniae 1062®A. baumannii 987®P. aeruginosa 7292/5®
Ciprofloxacin 0.30.15>100.30.15
Analog 3b >100.3>100.075>10
Analog 3e >10>10>100.075>10
Analog 3g >100.15>100.075>10
Analog 3l >100.15>100.075>10
Analog 3n >100.15>100.15>10
Analog 3p >10>10>100.15>10
Analog 3v >10>10>100.15>10

Data sourced from a study on spirocyclic derivatives of ciprofloxacin.[1]

Table 2: MIC Values (μg/mL) of 6-Azaspiro[3.4]octane Ciprofloxacin Analogs against the ESKAPE Panel

Compound IDE. faecalisS. aureusK. pneumoniaeA. baumanniiP. aeruginosaE. cloacae
Ciprofloxacin 0.80.40.050.40.20.05
Analog 6a 1.60.80.10.8>12.80.1
Analog 6b 3.21.60.21.6>12.80.2
Analog 6c 6.43.20.43.2>12.80.4

ESKAPE pathogens are a group of highly virulent and antibiotic-resistant bacteria. Data sourced from a study on ciprofloxacin congeners with spirocyclic amine periphery.[2][3]

Experimental Protocols

Protocol 1: General Synthesis of Spirocyclic Ciprofloxacin Analogs

This protocol describes the general method for the nucleophilic aromatic substitution reaction to couple a spirocyclic amine to the ciprofloxacin core.

Materials:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate boron chelate complex (activated ciprofloxacin core)

  • Appropriate spirocyclic amine (e.g., 6-azaspiro[3.4]octane derivative)

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN)

  • Sodium hydroxide (NaOH), 2% aqueous solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the activated ciprofloxacin core (1 equivalent) in acetonitrile.

  • Add the spirocyclic amine (2 equivalents) and triethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at 60 °C for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the volatiles in vacuo.

  • Purify the resulting ester intermediate by silica gel column chromatography using a gradient of 0-20% methanol in dichloromethane.

  • Hydrolyze the purified ester by treating it with a 2% aqueous solution of NaOH.

  • Neutralize the reaction mixture to precipitate the final product.

  • Filter, wash, and dry the product to obtain the spirocyclic ciprofloxacin analog.[1][2]

Visualizations

Diagram 1: Synthetic Workflow for Spirocyclic Precursors

G A 3-Bromo-2,2-bis(bromomethyl)propan-1-ol B Spirocyclic Oxetane/Azetidine Intermediate A->B Intramolecular Cyclization C Functionalized Spirocyclic Amine B->C Functional Group Interconversion

Caption: General workflow for synthesizing spirocyclic amines from brominated precursors.

Diagram 2: Synthesis of Spirocyclic Ciprofloxacin Analogs

G cluster_0 Ciprofloxacin Core Preparation cluster_1 Coupling and Final Product Formation A 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid B Esterification A->B C Boron Chelation B->C D Activated Ciprofloxacin Core (Boron Complex) C->D F Nucleophilic Aromatic Substitution D->F E Spirocyclic Amine E->F G Ester Intermediate F->G H Hydrolysis G->H I Final Spirocyclic Ciprofloxacin Analog H->I

Caption: Workflow for the synthesis of ciprofloxacin analogs from a spirocyclic amine.

References

Application Notes and Protocols: Derivatization of 3-Bromo-2-(bromomethyl)propan-1-ol for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 3-Bromo-2-(bromomethyl)propan-1-ol, a versatile building block for the synthesis of novel compounds with potential biological activity. The presence of a primary alcohol and two reactive bromomethyl groups allows for a variety of chemical modifications, including etherification and esterification, to introduce diverse pharmacophores. This application note outlines hypothetical derivatization strategies and proposes protocols for the synthesis and biological evaluation of ether and ester derivatives. The presented data is illustrative to guide researchers in designing and evaluating their own compound libraries based on this scaffold.

Introduction

This compound is a readily available chemical intermediate.[1] Its trifunctional nature, possessing a nucleophilic hydroxyl group and two electrophilic bromomethyl groups, makes it an attractive scaffold for combinatorial chemistry and the generation of diverse molecular libraries for biological screening. Derivatization at the hydroxyl group can be achieved through standard reactions like Williamson ether synthesis and Steglich esterification, allowing for the introduction of a wide range of substituents that may confer biological activity. This document presents a hypothetical framework for the synthesis of novel ether and ester derivatives and suggests a workflow for their biological evaluation.

Hypothetical Derivatization Strategy

The core strategy involves modifying the primary alcohol of this compound with moieties known to be associated with biological activity. This can be achieved through two primary routes:

  • Etherification: Formation of an ether linkage with phenolic compounds. Phenolic moieties are present in many natural and synthetic compounds with antioxidant, anticancer, and anti-inflammatory properties.

  • Esterification: Formation of an ester linkage with carboxylic acids. The ester functional group is a common feature in many prodrugs and bioactive molecules.

The two bromomethyl groups can be retained for further functionalization or for their potential to act as alkylating agents, a feature that can be explored for covalent inhibition of biological targets.

Experimental Protocols

General Protocol for Etherification via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ether derivatives of this compound with various phenols.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-hydroxybenzaldehyde, 2-naphthol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

General Protocol for Esterification via Steglich Esterification

This protocol outlines a general method for the synthesis of ester derivatives of this compound with various carboxylic acids.

Materials:

  • This compound

  • Substituted Carboxylic Acid (e.g., ibuprofen, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Hypothetical Biological Evaluation

The synthesized derivatives can be screened for a variety of biological activities depending on the nature of the incorporated moiety. For instance, derivatives containing moieties from known anticancer agents could be tested for their cytotoxic effects on cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison between the different derivatives.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives against HeLa Cells.

Compound IDDerivative TypeR-GroupIC₅₀ (µM) ± SD
Parent Alcohol-H> 100
DERIV-E1 Ether4-Formylphenyl25.3 ± 2.1
DERIV-E2 Ether2-Naphthyl15.8 ± 1.5
DERIV-ES1 EsterBenzoyl42.1 ± 3.8
DERIV-ES2 EsterIbuprofenoyl18.9 ± 2.5
Doxorubicin Positive ControlN/A0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Workflow and Potential Mechanism

Experimental Workflow

The overall workflow from synthesis to biological evaluation can be visualized to provide a clear overview of the experimental process.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start This compound ether Etherification (Williamson Synthesis) start->ether ester Esterification (Steglich Reaction) start->ester deriv_e Ether Derivatives ether->deriv_e deriv_es Ester Derivatives ester->deriv_es screen In Vitro Cytotoxicity Screening (MTT Assay) deriv_e->screen deriv_es->screen data Data Analysis (IC50 Determination) screen->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.

Hypothetical Signaling Pathway

Assuming the synthesized derivatives exhibit anticancer activity, they might interfere with common signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative Hypothetical Derivative Derivative->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a derivative.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol and its derivatives, with a focus on their application in pharmaceutical development. These compounds serve as crucial building blocks for novel therapeutics, particularly in the construction of spirocyclic systems.

Introduction

This compound and its polybrominated analogs are versatile synthetic intermediates. Their bifunctional nature, possessing both hydroxyl and reactive bromide groups, allows for the construction of complex molecular architectures. In recent years, these compounds have gained significant attention as precursors to 3,3-disubstituted oxetanes, which are increasingly utilized in medicinal chemistry to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1]

A particularly important application is the synthesis of spirocyclic scaffolds like 2-oxa-6-azaspiro[3.3]heptane. This motif is considered a valuable alternative to commonly used structures like morpholine in drug design.[2] One prominent example is its incorporation into the tuberculosis drug candidate TBI-223, an oxazolidinone antibiotic.[3]

This document will detail the scale-up synthesis of a key precursor, 3-Bromo-2,2-bis(bromomethyl)propanol, and its subsequent conversion to a derivative used in the synthesis of TBI-223, providing a tangible link between the scale-up of the initial building block and its application in drug development.

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of a key intermediate for the tuberculosis drug candidate TBI-223, starting from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).

StepReactionStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Scale
1Oxetane Ring FormationTribromoneopentyl alcohol (TBNPA)3,3-Bis(bromomethyl)oxetane (BBMO)Sodium hydroxideWater/DCMReflux1272>95100 g
2Azetidine Ring Formation (SNAr)3,3-Bis(bromomethyl)oxetane (BBMO)6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, Sodium hydroxideDMSO1001687>99100 g

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) from Tribromoneopentyl Alcohol (TBNPA)

This protocol is adapted from a procedure for the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.[3][4]

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Reactor equipped with mechanical stirrer, condenser, and temperature control

Procedure:

  • Charge the reactor with a solution of tribromoneopentyl alcohol in dichloromethane.

  • Add an aqueous solution of sodium hydroxide to the reactor.

  • Heat the mixture to reflux and maintain vigorous stirring for 12 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

Protocol 2: Scale-Up Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol describes the synthesis of a key building block for TBI-223 via a nucleophilic aromatic substitution (SNAr) reaction.[4]

Materials:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • 2-Fluoro-4-nitroaniline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Reactor equipped with mechanical stirrer and temperature control

Procedure:

  • To a solution of 2-fluoro-4-nitroaniline in DMSO, add 3,3-bis(bromomethyl)oxetane.

  • Add a 50 wt% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to afford 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 3,3-Disubstituted Oxetane Building Block cluster_1 Synthesis of Spirocyclic Intermediate for TBI-223 cluster_2 Application in Drug Development Tribromoneopentyl_alcohol Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) Tribromoneopentyl_alcohol->BBMO NaOH, Water/DCM, Reflux Spiro_intermediate 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane BBMO->Spiro_intermediate NaOH, DMSO, 100°C Fluoro_nitroaniline 2-Fluoro-4-nitroaniline Fluoro_nitroaniline->Spiro_intermediate TBI_223 Tuberculosis Drug Candidate (TBI-223) Spiro_intermediate->TBI_223 Further Synthetic Steps

Caption: Synthetic workflow from a polybrominated propanol derivative to a key spirocyclic intermediate used in the synthesis of the tuberculosis drug candidate TBI-223.

Logical Relationship: Application in Medicinal Chemistry

G Propanol_Derivative This compound and Derivatives Oxetane 3,3-Disubstituted Oxetanes Propanol_Derivative->Oxetane Intramolecular Cyclization Spirocycle Spirocyclic Scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane) Oxetane->Spirocycle Further Functionalization Drug_Candidate Drug Candidates (e.g., TBI-223) Spirocycle->Drug_Candidate Incorporation into Active Pharmaceutical Ingredient Improved_Properties Improved Physicochemical Properties: - Solubility - Metabolic Stability - Reduced Lipophilicity Drug_Candidate->Improved_Properties

Caption: The role of this compound derivatives as precursors to oxetane-containing spirocycles that enhance the properties of drug candidates.

Conclusion

The scale-up synthesis of this compound derivatives, particularly the tribromo analog, is a critical process for accessing valuable building blocks in modern drug discovery. The protocols provided herein offer a scalable pathway to key spirocyclic oxetane intermediates. The successful application of these intermediates in the synthesis of drug candidates like TBI-223 highlights the importance of robust and efficient scale-up chemistry in advancing new therapeutics. The use of these building blocks allows for the fine-tuning of molecular properties, ultimately contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols for Green Chemistry Approaches in Reactions with 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of green chemistry approaches for the synthesis and subsequent reactions of 3-Bromo-2-(bromomethyl)propan-1-ol. The protocols focus on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources, in line with the principles of green chemistry.

Greener Synthesis of this compound

Traditional synthesis routes for this compound often involve hazardous reagents such as phosphorus tribromide and chlorinated solvents. The following are proposed greener alternatives.

Microwave-Assisted Bromination using a Greener Brominating Agent

This protocol utilizes a solid, more stable brominating agent in conjunction with microwave irradiation to reduce reaction times and avoid hazardous solvents.

Experimental Protocol:

  • Reaction Setup: In a microwave-transparent vessel, combine 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) (1 eq.), N-bromosuccinimide (NBS) (2.2 eq.), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq.).

  • Solvent: Add a minimal amount of a high-boiling, greener solvent such as dimethyl sulfoxide (DMSO) or an ionic liquid (e.g., [BMIM][Br]) to facilitate mixing and heating.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes), monitoring the reaction progress by TLC.

  • Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable greener solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Projected):

ParameterConventional MethodMicrowave-Assisted Method
Brominating Agent PBr₃ / HBrN-Bromosuccinimide (NBS)
Solvent TetrachloroethyleneDMSO / Ionic Liquid
Energy Source Conventional HeatingMicrowave Irradiation
Reaction Time Several hours10 - 30 minutes
Typical Yield ~70-80%>85% (projected)

Logical Workflow for Greener Synthesis:

G cluster_start Starting Materials cluster_process Greener Process cluster_end Product & Purification Pentaerythritol Pentaerythritol Microwave_Reactor Microwave Reactor (Greener Solvent) Pentaerythritol->Microwave_Reactor NBS NBS NBS->Microwave_Reactor TBAB TBAB TBAB->Microwave_Reactor Workup Aqueous Work-up & Extraction Microwave_Reactor->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product G Start This compound Intermediate 2,2-bis(hydroxymethyl)propane-1,3-diol Start->Intermediate Hydrolysis (Base, H2O, MW) Product 3,3-bis(hydroxymethyl)oxetane Intermediate->Product Intramolecular Cyclization (Base, MW) G cluster_cell Microorganism / Enzyme Enzyme Dehalogenase Product 2,2-bis(hydroxymethyl)propane-1,3-diol + 2 HBr Enzyme->Product catalytic degradation Substrate This compound Substrate->Enzyme uptake

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol, a crucial intermediate for high-molecular-weight flame retardants.

Troubleshooting Guide

Problem 1: Low Purity of the Final Product with Multiple Brominated Species

Question: My final product is a mixture containing di-substituted and other brominated species, leading to low purity of the desired this compound. How can I improve the selectivity of the reaction?

Answer: The formation of a mixture of brominated pentaerythritols is a common issue when using hydrogen bromide (HBr) as the brominating agent. Traditional methods often yield a mix of di-substituted and tri-substituted products.[1] To enhance the purity of your target compound, consider the following strategies:

  • Control of Reaction Stoichiometry: Carefully control the molar ratio of the brominating agent to pentaerythritol. An excess of the brominating agent can lead to over-bromination.

  • Alternative Brominating Agent: The use of phosphorus tribromide (PBr₃) has been shown to offer higher reactivity and selectivity, with all three bromine atoms being capable of replacing hydroxyl groups.[1] A stepwise addition of PBr₃ at increasing temperatures can further improve the yield of the desired tribrominated product.[1]

  • Purification: Technical grade products often contain impurities such as 2,2-bis(hydroxymethyl)-1-bromo-3-hydroxypropane and 2,2-bis(bromomethyl)-1-bromo-3-hydroxypropane.[2][3] Effective purification of the final product through recrystallization or chromatography is essential to remove these side products.

Problem 2: Formation of Undesirable Acetate By-products

Question: I am observing the formation of acetate esters as by-products in my reaction, which complicates the purification process. What is causing this and how can I prevent it?

Answer: The formation of acetate by-products is a known side reaction when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol and HBr.[1][4] The acetic acid can react with the hydroxyl groups of pentaerythritol or the intermediate products to form esters.

To mitigate this issue:

  • Solvent Selection: If possible, consider using a non-reactive solvent. Tetrachloroethylene has been used as a solvent to avoid the formation of acetate esters.[1]

  • Post-Reaction Hydrolysis: If the use of acetic acid is unavoidable, the resulting acetate esters will need to be hydrolyzed back to the alcohol. This is typically achieved by adding methanol for deesterification after the initial bromination reaction is complete.[1]

Problem 3: Tar Formation During the Reaction

Question: My reaction mixture is turning into a black, resinous mass (tar). What leads to this and how can it be avoided?

Answer: Tar formation is a significant side reaction that can occur when reacting anhydrous HBr with pentaerythritol, particularly in the absence of a suitable solvent.[4] To prevent the formation of this undesirable tar:

  • Use of an Inert Solvent: The presence of an inert solvent is crucial. Solvents help to dissipate heat and prevent the localized high concentrations that can lead to polymerization and tar formation.[4]

  • Temperature Control: Maintain careful control over the reaction temperature. High temperatures can promote side reactions leading to tar.[4]

Problem 4: Low Yield and Incomplete Reaction

Question: The conversion of pentaerythritol is low, resulting in a poor yield of the desired product. How can I drive the reaction to completion?

Answer: The bromination of pentaerythritol can be a slow reaction requiring specific conditions to achieve high conversion.[4]

  • Reaction Time and Temperature: Ensure that the reaction is carried out for a sufficient duration at the optimal temperature. Reactions with HBr often require long reaction times and elevated temperatures.[4]

  • Continuous Feed of HBr: Due to its low boiling point (-66.8°C), hydrogen bromide can easily escape from the reaction mixture at typical reaction temperatures.[1] A continuous feed of HBr throughout the reaction is necessary to maintain a sufficient concentration and drive the reaction forward.[1][4]

  • Catalyst: The use of a catalytic amount of a carboxylic acid, such as acetic acid, can help to catalyze the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and reagents for the synthesis of this compound?

A1: The most common starting material is pentaerythritol.[1][5] The primary brominating agents used are hydrogen bromide (HBr) and phosphorus tribromide (PBr₃).[1][6]

Q2: What are the typical impurities found in technical grade this compound?

A2: Technical grade products can contain several impurities, including mono- and di-brominated pentaerythritol derivatives such as 2,2-bis(hydroxymethyl)-1-bromo-3-hydroxypropane and 2,2-bis(bromomethyl)-1-bromo-3-hydroxypropane, as well as unreacted pentaerythritol.[2][3]

Q3: Can I use an aqueous solution of HBr for the reaction?

A3: While anhydrous HBr is generally preferred, aqueous hydrobromic acid can also be used.[4] However, the presence of water can influence the reaction equilibrium and may require adjustments to the reaction conditions. The water formed during the reaction is typically retained in the reaction mixture until completion.[4]

Q4: What is the role of acetic acid in the synthesis?

A4: Acetic acid can be used as a catalyst or a solvent in the reaction of pentaerythritol with HBr.[1][4] However, its use can lead to the formation of acetate by-products, which require a subsequent hydrolysis step.[1][4]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Both HBr and PBr₃ are corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn. 3-Bromo-2,2-bis(bromomethyl)propanol itself is a suspected carcinogen.[7]

Quantitative Data Summary

ParameterValueReference
Yield (using PBr₃) 90%[1]
Purity (using PBr₃) Not specified[1]
Yield (using liquid bromine and sulfur) 93%[8]
Purity (using liquid bromine and sulfur) 99.6% (GC)[8]
Composition of a Technical Grade Product
This compound~79%[2]
2,2-bis(hydroxymethyl)-1-bromo-3-hydroxypropanePresent[2]
2,2-bis(bromomethyl)-1-bromo-3-hydroxypropanePresent[2]
PentaerythritolPresent[2]

Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

This method involves the portion-wise addition of PBr₃ to a suspension of pentaerythritol in tetrachloroethylene.[1]

  • Initial Setup: In a four-necked flask, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

  • First Addition of PBr₃: Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.

  • Second Addition of PBr₃: Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.

  • Third Addition of PBr₃: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

  • Work-up: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.

  • Purification: Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.

Synthesis using Hydrogen Bromide (HBr) and Acetic Acid

This is a more traditional method that often results in a mixture of products.

  • Reaction Setup: In a suitable reactor, combine pentaerythritol with a solvent (e.g., water or tetrafluoroethylene) and a catalytic amount of acetic acid.[1]

  • HBr Addition: Continuously introduce hydrogen bromide gas into the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature between 90-120°C.[1]

  • Work-up and Purification: The work-up for this procedure can be more complex due to the presence of various brominated species and potential acetate by-products. Purification may involve distillation and/or recrystallization.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of this compound problem Identify Primary Issue start->problem low_purity Low Purity / Mixture of Products problem->low_purity Purity Issue acetate_byproduct Acetate By-product Formation problem->acetate_byproduct By-product Issue tar_formation Tar Formation problem->tar_formation Physical State Issue low_yield Low Yield / Incomplete Reaction problem->low_yield Efficiency Issue solution_purity1 Control Stoichiometry low_purity->solution_purity1 solution_purity2 Use PBr3 as Brominating Agent low_purity->solution_purity2 solution_purity3 Effective Purification low_purity->solution_purity3 solution_acetate1 Use Non-reactive Solvent (e.g., Tetrachloroethylene) acetate_byproduct->solution_acetate1 solution_acetate2 Post-reaction Hydrolysis (De-esterification) acetate_byproduct->solution_acetate2 solution_tar1 Use Inert Solvent tar_formation->solution_tar1 solution_tar2 Control Reaction Temperature tar_formation->solution_tar2 solution_yield1 Optimize Reaction Time & Temperature low_yield->solution_yield1 solution_yield2 Continuous HBr Feed low_yield->solution_yield2 solution_yield3 Use Catalyst (e.g., Acetic Acid) low_yield->solution_yield3 end End: Successful Synthesis solution_purity1->end solution_purity2->end solution_purity3->end solution_acetate1->end solution_acetate2->end solution_tar1->end solution_tar2->end solution_yield1->end solution_yield2->end solution_yield3->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-2-(bromomethyl)propan-1-ol.

Troubleshooting Guides

Issue 1: Low Purity of the Final Product After Initial Synthesis

Question: My initial crude product of this compound shows low purity by GC/NMR analysis. What are the likely impurities and how can I remove them?

Answer:

Low purity after the initial synthesis is a common issue. The primary impurities depend on the synthetic route but often include under-brominated species (e.g., 2-(bromomethyl)propane-1,3-diol), over-brominated compounds (e.g., 2,2-bis(bromomethyl)-1,3-dibromopropane), and residual starting materials or reagents like pentaerythritol or hydrobromic acid.[1]

To address this, a multi-step purification strategy is recommended:

  • Neutralization Wash: Residual acidic impurities, such as hydrobromic acid, can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with a saturated sodium bicarbonate or sodium carbonate solution.[2][3]

  • Aqueous Workup: Washing with water will help remove any remaining water-soluble impurities.

  • Drying: Ensure the organic layer is thoroughly dried over an anhydrous salt like magnesium sulfate or sodium sulfate to remove any dissolved water before solvent evaporation.

  • Further Purification: After the initial workup, proceed with one of the more rigorous purification methods detailed below, such as vacuum distillation, column chromatography, or recrystallization.

Issue 2: Difficulty in Removing a Persistent Impurity with a Similar Polarity

Question: I am struggling to separate an impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer:

When dealing with impurities of similar polarity, optimizing your column chromatography conditions is crucial.

  • Solvent System Optimization: The key to good separation is selecting the right eluent system.[4][5] You should aim for a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. Experiment with different solvent ratios and combinations. For polar brominated compounds, mixtures of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) are often effective.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar solvent system to elute any non-polar impurities, then gradually increase the polarity of the eluent to isolate your product from the closely related impurity.

  • Alternative Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, you might consider using a different adsorbent like alumina (which can be acidic, neutral, or basic) or a reverse-phase silica gel.[6]

Issue 3: The Product Oils Out During Recrystallization

Question: I am attempting to recrystallize this compound, but it separates as an oil instead of forming crystals. What can I do to promote crystallization?

Answer:

"Oiling out" is a common problem in recrystallization and can be addressed by several techniques:[7]

  • Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For poly-brominated alcohols, a mixed solvent system, such as hexane/ethyl acetate or toluene, might be effective.[8][9]

  • Slowing Down Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help with slow cooling.[7]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Reduce Supersaturation: You may have too high a concentration of the solute. Gently warm the solution to redissolve the oil and add a small amount of additional solvent before attempting to cool it again.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for this compound?

A1: The most common and effective purification methods for this compound are:

  • Vacuum Distillation: This method is suitable for thermally stable liquids and can effectively separate compounds with different boiling points. Given that related brominated propanols are purified this way, it is a viable option.[2]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. It is particularly useful for removing impurities with different polarities from the target compound.[4][10]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization is an excellent method for achieving high purity.[3]

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: The choice of solvent is crucial and may require some experimentation. For a poly-brominated alcohol like this compound, which has both polar (hydroxyl) and non-polar (bromomethyl) groups, a single solvent may not be ideal. A mixed solvent system is often a good starting point. Consider combinations like:

  • Hexane and Ethyl Acetate

  • Toluene

  • n-Pentane[3]

  • Methanol/Water (with caution, as the compound has limited water solubility)

The general approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then add a "non-solvent" (in which the product is insoluble) dropwise until the solution becomes cloudy. Then, add a small amount of the first solvent to clarify the solution and allow it to cool slowly.

Q3: What are the expected physical properties of pure this compound?

A3: The expected physical properties are summarized in the table below. These can be used as a reference to assess the purity of your product.

PropertyValueReference
Molecular FormulaC₄H₈Br₂O[11]
Molecular Weight231.91 g/mol [11]
AppearanceWhite to off-white crystalline solid[12]
Melting Point66-69 °C[13]
Boiling Point~131 °C at 2.5 mmHg[13]
SolubilitySoluble in organic solvents; limited solubility in water[13]

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Several analytical techniques can be used to monitor the purity:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in your sample and to track the progress of a column chromatography separation.

  • Gas Chromatography (GC): Provides quantitative information on the purity of the sample and can be used to determine the percentage of impurities. A purity of 99.6% was achieved for a similar compound as determined by GC.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify the main product and any impurities present.

Experimental Protocols

Detailed Methodology for Purification by Recrystallization

This protocol is adapted from a procedure for a structurally similar compound and should be optimized for this compound.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., n-pentane or a hexane/ethyl acetate mixture) and heat gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the expected outcomes of a successful purification of a related compound, 3-Bromo-2,2-bis(bromomethyl)propanol, which can serve as a benchmark for the purification of this compound.[3]

ParameterValue
Starting MaterialCrude 3-Bromo-2,2-bis(bromomethyl)propanol
Purification MethodReduced pressure distillation, neutralization, and recrystallization from n-pentane
Final Purity (by GC)99.6%
Yield93%

Visual Diagrams

Purification_Workflow Purification Workflow for this compound crude Crude Product wash Neutralization Wash (e.g., NaHCO3 soln.) crude->wash extract Aqueous Workup & Solvent Extraction wash->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evap Solvent Evaporation dry->evap purify Choice of Purification Method evap->purify distill Vacuum Distillation purify->distill column Column Chromatography purify->column recryst Recrystallization purify->recryst pure Pure Product distill->pure column->pure recryst->pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Attempt Recrystallization oiling_out Product Oils Out? start->oiling_out slow_cooling Action: Slow Down Cooling Rate oiling_out->slow_cooling Yes no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Action: Change Solvent System slow_cooling->change_solvent seed_crystal Action: Add Seed Crystal change_solvent->seed_crystal success Successful Crystallization seed_crystal->success no_crystals->success No too_much_solvent Action: Reduce Solvent Volume no_crystals->too_much_solvent Yes scratch_flask Action: Scratch Inner Surface of Flask too_much_solvent->scratch_flask scratch_flask->success

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Optimizing Substitutions for 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction yields in substitutions involving 3-Bromo-2-(bromomethyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this challenging substrate.

FAQs: Understanding the Reactivity of this compound

Q1: Why are nucleophilic substitution reactions on this compound so slow?

A1: The primary reason for the slow reaction rate is significant steric hindrance around the reactive carbon centers. This compound possesses a neopentyl-like structure, where the carbon atoms bearing the bromine leaving groups are primary, but the adjacent quaternary carbon sterically impedes the backside attack required for a typical Sₙ2 reaction.[1] Sₙ2 reactions on neopentyl halides can be up to 100,000 times slower than on less hindered primary alkyl bromides.[2][3]

Q2: Can this substrate undergo Sₙ1 reactions?

A2: While Sₙ1 reactions are possible, they are also generally slow and can be problematic. The formation of a primary carbocation is energetically unfavorable. If a carbocation does form, it is prone to rearrangement, leading to a mixture of products and reducing the yield of the desired substituted product.[1][4]

Q3: What are the common side reactions to be aware of?

A3: The most common side reactions include:

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing one of the bromide ions to form a 3-(bromomethyl)-3-hydroxymethyloxetane.[5]

  • Elimination (E2): With strong, bulky bases, elimination reactions to form alkenes can compete with substitution, although this is generally less favored for primary halides unless the base is very hindered.

  • Rearrangement: In cases where an Sₙ1 pathway is operative, the initially formed primary carbocation can rearrange to a more stable tertiary carbocation, leading to a rearranged product skeleton.[4]

Troubleshooting Guide

This guide addresses common problems encountered during substitution reactions with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Suggestions
Low or No Reaction Steric Hindrance: The bulky neopentyl-like structure is hindering the nucleophilic attack.- Increase Reaction Temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. Monitor for decomposition.- Use a More Reactive Nucleophile: A stronger, less sterically hindered nucleophile may be more effective.- Use a Better Leaving Group: Consider converting the bromides to iodides in situ using sodium iodide in acetone (Finkelstein reaction) or converting the alcohol to a tosylate or mesylate for subsequent substitution of the bromines.- Choose an Appropriate Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of anionic nucleophiles.[2]
Formation of an Oxetane Side Product Intramolecular Cyclization: The alkoxide formed from the deprotonation of the hydroxyl group is attacking a carbon-bromine bond within the same molecule.- Protect the Hydroxyl Group: Before carrying out the substitution, protect the alcohol with a suitable protecting group (e.g., silyl ether, benzyl ether) that is stable to the reaction conditions.- Use a Non-basic Nucleophile: If possible, use a nucleophile that does not require strongly basic conditions.- Control Stoichiometry of the Base: If a base is required, use a non-nucleophilic base and carefully control the stoichiometry to avoid excess base that can deprotonate the alcohol.
Mixture of Products (including rearranged isomers) Sₙ1 Pathway and Carbocation Rearrangement: Reaction conditions may be favoring an Sₙ1 mechanism.- Promote Sₙ2 Conditions: Use a high concentration of a strong nucleophile and a polar aprotic solvent. Avoid polar protic solvents which can stabilize carbocations.[6]
Low Yield of Disubstituted Product Incomplete Reaction or Deactivation: One substitution may occur, but the second is much slower due to electronic or steric effects.- Increase Reaction Time and/or Temperature: After the first substitution, the substrate may be less reactive. More forcing conditions may be necessary for the second substitution.- Use a Large Excess of Nucleophile: Drive the equilibrium towards the disubstituted product by using a significant excess of the nucleophilic reagent.

Experimental Protocols

Below are generalized experimental protocols for key substitution reactions. Researchers should optimize these conditions for their specific nucleophile and desired product.

General Protocol for Sₙ2 Substitution with an Anionic Nucleophile (e.g., Azide, Cyanide)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, 10-20 mL per gram of substrate).

  • Addition of Nucleophile: Add the anionic nucleophile (e.g., sodium azide, sodium cyanide) (2.2-3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophile's reactivity and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Due to the low reactivity, reactions may require extended periods (24-72 hours).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Substitution with an Amine
  • Preparation: In a sealed tube or a pressure vessel, combine this compound (1.0 eq) and the desired amine (a large excess, which can also serve as the solvent, or 3-5 eq in a high-boiling point solvent like NMP or DMA).

  • Base (Optional): Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) (2.2 eq) to scavenge the HBr formed during the reaction.

  • Reaction: Heat the mixture to 100-150 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify by column chromatography or distillation.

Visualizing Reaction Pathways and Troubleshooting

Reaction Scheme and Potential Side Products

Reaction_Scheme Substrate This compound MonoSub Monosubstituted Product Substrate->MonoSub + Nu⁻ (Slow Sₙ2) Oxetane Intramolecular Cyclization (Oxetane Derivative) Substrate->Oxetane + Base (Intramolecular Sₙ2) Elimination Elimination Product (Alkene) Substrate->Elimination + Strong, Bulky Base (E2) Rearrangement Rearranged Product Substrate->Rearrangement Sₙ1 conditions Nucleophile Nucleophile (Nu⁻) Base Base DiSub Disubstituted Product MonoSub->DiSub + Nu⁻ (Even Slower Sₙ2)

Caption: Possible reaction pathways for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Desired Product CheckReaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->CheckReaction NoReaction Predominantly Starting Material? CheckReaction->NoReaction SideProducts Significant Side Products? CheckReaction->SideProducts NoReaction->SideProducts No IncreaseReactivity Increase Reactivity: - Higher Temperature - Stronger Nucleophile - Better Leaving Group - Polar Aprotic Solvent NoReaction->IncreaseReactivity Yes IdentifySideProducts Identify Side Products SideProducts->IdentifySideProducts Yes Success Improved Yield IncreaseReactivity->Success OptimizeConditions Optimize Conditions to Minimize Side Reactions: - Protect -OH group - Use non-basic conditions - Favor Sₙ2 over Sₙ1/E2 IdentifySideProducts->OptimizeConditions OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Factors Influencing Reaction Outcome

Factors Outcome Reaction Outcome StericHindrance Steric Hindrance StericHindrance->Outcome Slows Sₙ2 Nucleophile Nucleophile (Strength, Concentration, Sterics) Nucleophile->Outcome Affects Rate & Mechanism LeavingGroup Leaving Group Ability LeavingGroup->Outcome Impacts Rate Solvent Solvent (Polar Protic vs. Aprotic) Solvent->Outcome Influences Nucleophilicity & Mechanism Temperature Temperature Temperature->Outcome Affects Rate & Side Reactions Base Presence and Nature of Base Base->Outcome Promotes Cyclization/Elimination

References

Preventing polymerization of 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Bromo-2-(bromomethyl)propan-1-ol during their experiments.

Troubleshooting Guide: Preventing Unwanted Polymerization

Unwanted polymerization of this compound can manifest as increased viscosity, solidification, or the formation of insoluble materials in your reaction mixture or stored product. This guide provides a systematic approach to identifying and resolving these issues.

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Caption: Troubleshooting workflow for preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization for this compound?

A1: The polymerization of this compound can be initiated through two primary pathways due to its molecular structure.[1] The presence of bromomethyl groups makes it susceptible to free-radical polymerization , which can be initiated by heat, light, or radical initiators. Additionally, the hydroxyl group can participate in condensation polymerization (etherification), particularly under basic conditions, leading to the formation of polyethers.[2][3]

Q2: How should I properly store this compound to minimize polymerization risk?

A2: To minimize the risk of polymerization during storage, it is crucial to keep the compound in a cool, dry, and dark location in a tightly sealed container.[4] Exposure to heat and light can initiate free-radical polymerization. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species. Adding a suitable polymerization inhibitor is also a recommended practice for extended storage periods.

Q3: What are the signs that my this compound is beginning to polymerize?

A3: The initial signs of polymerization can be subtle. You might observe a gradual increase in the viscosity of the liquid. As polymerization progresses, the material may become cloudy, form a gel, or eventually solidify completely. If you are using the compound in a reaction, you might notice the formation of insoluble precipitates or a decrease in the yield of your desired product.

Q4: Which polymerization inhibitors are most effective for this compound, and at what concentration should they be used?

A4: The choice of inhibitor depends on the suspected polymerization pathway.

  • For free-radical polymerization: Phenolic inhibitors such as Butylated Hydroxytoluene (BHT) and Hydroquinone are commonly used. A typical concentration for BHT is in the range of 0.01% to 0.5% by weight.[5][6] Hydroquinone can be used at concentrations ranging from 10 to 300 ppm.[7]

  • For condensation polymerization: This is typically controlled by managing the reaction conditions rather than adding a specific inhibitor. Maintaining a neutral or slightly acidic pH is critical, as basic conditions can promote etherification.[8]

Q5: Can I remove the inhibitor before my experiment?

A5: Yes, if the presence of the inhibitor interferes with your reaction, it can be removed. A common method for removing phenolic inhibitors is to wash the compound with an aqueous basic solution (e.g., 1M NaOH) to deprotonate the phenol, making it water-soluble. The organic layer can then be separated, washed with water to remove any residual base, dried, and used immediately. It is important to use the purified material promptly as it will be more susceptible to polymerization without the inhibitor.

Quantitative Data Summary

The following table summarizes recommended concentrations for common polymerization inhibitors.

InhibitorTypeRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT)Phenolic (Radical)0.01 - 0.5 wt%[5][6]Effective in the presence of oxygen.
HydroquinonePhenolic (Radical)10 - 300 ppm[7]Often requires trace amounts of oxygen to be effective.[7]
Monomethyl Ether Hydroquinone (MEHQ)Phenolic (Radical)10 - 300 ppm[7]A common choice for monomer stabilization during storage.[7]

Experimental Protocols

Protocol for the Addition of a Polymerization Inhibitor

This protocol describes the addition of Butylated Hydroxytoluene (BHT) as a free-radical polymerization inhibitor to this compound for storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • A clean, dry, amber glass storage bottle with a tightly sealing cap

  • Analytical balance

  • Spatula

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Weigh the Inhibitor: In a well-ventilated fume hood, accurately weigh the desired amount of BHT. For example, to prepare a 0.1 wt% solution, weigh 0.1 g of BHT for every 100 g of this compound.

  • Transfer: Carefully transfer the weighed BHT into the clean, dry amber storage bottle.

  • Add the Compound: Add the this compound to the storage bottle containing the BHT.

  • Dissolve the Inhibitor: Seal the bottle and gently swirl or stir the mixture until the BHT is completely dissolved. Mild heating (not exceeding 40°C) can be applied if necessary, but ensure this is done in a controlled manner to avoid initiating thermal polymerization.

  • Inert Atmosphere: Once the inhibitor is dissolved, flush the headspace of the bottle with an inert gas (nitrogen or argon) for 1-2 minutes to displace any oxygen.

  • Seal and Store: Tightly seal the bottle and store it in a cool, dark, and well-ventilated area, away from heat and light sources.

  • Labeling: Clearly label the bottle with the name of the compound, the name and concentration of the added inhibitor, and the date of preparation.

Visualizations

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PolymerizationPathways Monomer This compound Radical_Initiation Initiation (Heat, Light, Impurities) Monomer->Radical_Initiation Free-Radical Pathway Condensation_Initiation Initiation (Base) Monomer->Condensation_Initiation Condensation Pathway Radical_Polymer Free-Radical Polymer Radical_Initiation->Radical_Polymer Propagation Inhibitor Radical Inhibitor (e.g., BHT, Hydroquinone) Radical_Initiation->Inhibitor Inhibition Condensation_Polymer Polyether (Condensation Polymer) Condensation_Initiation->Condensation_Polymer Etherification pH_Control pH Control (Neutral/Acidic) Condensation_Initiation->pH_Control Prevention

Caption: Potential polymerization pathways of this compound.

References

Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities during the synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common impurities depend on the synthetic route and reagents used. When synthesizing from a diol precursor such as 2-(hydroxymethyl)-1,3-propanediol and a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), the following impurities are frequently observed:

  • Unreacted Starting Material: Residual 2-(hydroxymethyl)-1,3-propanediol.

  • Mono-brominated Intermediate: 3-Bromo-2,2-bis(hydroxymethyl)propane.

  • Over-brominated Product: 1,3-Dibromo-2-(bromomethyl)propane.

  • Organophosphorus Byproducts: If PBr₃ is used, byproducts such as phosphite esters (e.g., Br₂POR, BrP(OR)₂, P(OR)₃) may form.[1]

  • Solvent and Reagent Residues: Residual solvents (e.g., pyridine, diethyl ether) and quenching agents.

Q2: How can I detect and quantify these impurities?

A combination of analytical techniques is recommended for the comprehensive characterization of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass fragmentation patterns can help in the structural elucidation of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and impurities. Characteristic chemical shifts and coupling patterns can be used for identification and relative quantification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities and starting materials.

Q3: My reaction seems to have a low yield and a significant amount of unreacted starting material. What could be the cause and how can I fix it?

Low conversion can be attributed to several factors:

  • Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent is appropriate. For PBr₃, a molar ratio of at least 1:3 (PBr₃:alcohol) is typically required.

  • Reaction Temperature: The reaction may require heating to proceed to completion. However, excessive heat can lead to side reactions. Monitor the reaction progress using TLC or GC to determine the optimal temperature and reaction time.

  • Moisture: Water in the reaction mixture can react with PBr₃ to produce HBr and phosphorous acid, reducing the amount of active brominating agent available.[2] Ensure all glassware is dry and use anhydrous solvents.

Q4: I am observing a significant amount of the di-bromo impurity. How can I minimize its formation?

The formation of the di-bromo impurity, 1,3-Dibromo-2-(bromomethyl)propane, is a result of over-bromination. To minimize this:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. A slight excess may be needed for full conversion of the starting material, but a large excess will promote the formation of the di-bromo product.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed and before significant amounts of the di-bromo product are formed. Lowering the reaction temperature can also help to improve selectivity.

Q5: My final product is contaminated with organophosphorus impurities from the PBr₃ reagent. How can I remove them?

Organophosphorus impurities can be challenging to remove. Here are some strategies:

  • Aqueous Work-up: Washing the organic layer with water or a mild base (e.g., sodium bicarbonate solution) can help to hydrolyze and remove some of the phosphorus-containing byproducts.

  • Column Chromatography: Purification by silica gel column chromatography is often effective in separating the desired product from polar phosphorus impurities.

  • Treatment with Methanol: In some cases, processing the reaction mixture with methanol can help to convert phosphite esters into more easily removable species.[1]

Data Presentation

Table 1: Typical Impurity Profile in this compound Synthesis

ImpurityTypical Retention Time (GC)Key Mass Fragments (m/z)¹H NMR Chemical Shift (ppm, CDCl₃)
2-(hydroxymethyl)-1,3-propanediolVaries105, 75, 45~3.8 (m, -CH₂OH), ~2.0 (m, -CH)
3-Bromo-2,2-bis(hydroxymethyl)propaneVaries183, 153, 105~3.7 (s, -CH₂OH), ~3.5 (s, -CH₂Br)
This compound Target 232, 153, 123, 73 ~3.7 (d, -CH₂OH), ~3.6 (d, -CH₂Br), ~2.3 (m, -CH)
1,3-Dibromo-2-(bromomethyl)propaneVaries294, 215, 135~3.6 (d, -CH₂Br), ~2.8 (m, -CH)

Note: Retention times and mass fragments are illustrative and can vary depending on the analytical conditions.

Experimental Protocols

1. Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Materials: 2-(hydroxymethyl)-1,3-propanediol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-(hydroxymethyl)-1,3-propanediol in anhydrous diethyl ether.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add PBr₃ (0.33 to 0.40 equivalents per hydroxyl group) dropwise via the dropping funnel, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and slowly quench by the addition of water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

2. GC-MS Analysis Protocol

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

3. ¹H NMR Spectroscopy Protocol

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve a small sample of the purified product or crude reaction mixture in CDCl₃ and acquire the ¹H NMR spectrum. Integrate the characteristic peaks to determine the relative amounts of the product and impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material (2-(hydroxymethyl)-1,3-propanediol) reaction Bromination Reaction (0°C to reflux) start->reaction 1. reagents Brominating Agent (PBr3) Anhydrous Solvent reagents->reaction 2. quench Aqueous Work-up (Quenching, Washing) reaction->quench 3. crude Crude Product quench->crude 4. purify Purification (Distillation or Chromatography) crude->purify 5. final_product This compound purify->final_product 6. analysis Characterization (GC-MS, NMR) final_product->analysis 7.

Caption: Synthetic and purification workflow for this compound.

Impurity_Formation_Pathway cluster_main Reaction Pathways SM Starting Diol Product Target Product (Mono-bromo alcohol) SM->Product Desired Reaction OverBrom Over-brominated (Di-bromo) Product->OverBrom Side Reaction (Excess Reagent) P_byproducts Organophosphorus Byproducts Reagent PBr3 Reagent->SM Reagent->Product Reagent->P_byproducts Side Reaction

References

Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a halogenated organic compound.[1] Its bifunctional structure, containing both alkyl halide and alcohol moieties, makes it a reactive molecule used in various chemical syntheses.[1]

Q2: What are the primary hazards associated with this compound?

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

To ensure safety, the following PPE is recommended:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves. Always inspect gloves before use and use proper glove removal technique.

  • Skin Protection: A lab coat or impervious clothing should be worn.[3]

  • Respiratory Protection: Handling should occur in a chemical fume hood.[2] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Q4: What are the proper storage conditions for this compound?

Store the compound in a cool, dry, and dark location in a tightly sealed container.[2] It should be stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]

Q5: What should I do in case of a spill?

In the event of a small spill, dampen the solid material with a suitable solvent like alcohol and transfer it to a sealed container for disposal.[2] The spill area should then be cleaned with an absorbent paper dampened with the solvent, followed by a wash with soap and water.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.

Q6: What are the first-aid measures in case of exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present.[2][4] Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical.[2] Seek immediate medical attention.[2]

Q7: How should I dispose of waste containing this compound?

Dispose of chemical waste in accordance with local, state, and federal regulations. Waste should be placed in a suitable, closed container.[1][3]

Quantitative Data

PropertyValueSource
Molecular Formula C₄H₈Br₂O[1][5]
Molecular Weight 231.91 g/mol [1][5]
CAS Number 106023-63-6[1][5]
Melting Point 66 °C to 69 °C[1]
Boiling Point ~131 °C at 2.5 mmHg[1]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Experimental Workflow

Standard Handling Protocol for a Synthesis Reaction

G Standard Handling Protocol for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather and Weigh Reagents in Fume Hood prep_hood->prep_materials reaction_setup Set up Reaction Apparatus in Fume Hood prep_materials->reaction_setup reaction_add Slowly Add Reagents Under Inert Atmosphere reaction_setup->reaction_add reaction_monitor Monitor Reaction Progress reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify by Chromatography or Distillation workup_extract->workup_purify cleanup_glassware Decontaminate Glassware workup_purify->cleanup_glassware cleanup_waste Dispose of Waste in Designated Containers cleanup_glassware->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

References

Technical Support Center: 3-Bromo-2-(bromomethyl)propan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)propan-1-ol. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction: Intramolecular Cyclization to form 3-(hydroxymethyl)oxetane

The primary application of this compound in synthetic chemistry is its conversion to 3-(hydroxymethyl)oxetane via an intramolecular Williamson ether synthesis. This reaction is favored due to the formation of a stable four-membered ring.

Q1: My reaction yield of 3-(hydroxymethyl)oxetane is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 3-(hydroxymethyl)oxetane are often attributed to competing side reactions or suboptimal reaction conditions. Here are the primary factors to consider:

  • Choice of Base: The base plays a critical role in deprotonating the hydroxyl group to form the alkoxide intermediate. A strong, non-nucleophilic base is preferred to minimize intermolecular side reactions. Sterically hindered bases can also be beneficial.

  • Solvent Selection: The solvent influences the solubility of the reactants and the rate of both the desired intramolecular cyclization and undesired intermolecular reactions. Polar aprotic solvents are generally effective.

  • Reaction Temperature: The temperature needs to be carefully controlled. Higher temperatures can favor elimination side reactions or decomposition.

  • Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over the intermolecular reaction.

To improve the yield, consider the following optimizations:

  • Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used and effective bases for this transformation.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is often sufficient. Avoid excessive heating.

  • Slow Addition: Adding the this compound solution slowly to a suspension of the base in the solvent can help maintain a low concentration of the starting material, thereby favoring the intramolecular pathway.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The main side products in this reaction are typically the result of intermolecular reactions (dimerization or polymerization) and elimination.

  • Intermolecular Etherification: This occurs when the alkoxide intermediate of one molecule reacts with the bromomethyl group of another molecule, leading to the formation of dimers and oligomers. This is more prevalent at higher concentrations.

  • Elimination: Under strongly basic conditions, elimination reactions can occur to form unsaturated alcohols.

To minimize these side products:

  • High Dilution: As mentioned, running the reaction at a low concentration (e.g., 0.01-0.05 M) is the most effective way to suppress intermolecular reactions.

  • Choice of Base: Use a strong, non-nucleophilic base.

  • Temperature Control: Maintain the lowest effective temperature to disfavor elimination reactions.

Q3: What is the best way to purify the 3-(hydroxymethyl)oxetane product?

A3: Purification of 3-(hydroxymethyl)oxetane can typically be achieved by column chromatography on silica gel.

  • Work-up: After the reaction is complete, it should be carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing the polarity) is usually effective in separating the desired product from nonpolar impurities and more polar byproducts.

Q4: Can you provide a reliable experimental protocol for the synthesis of 3-(hydroxymethyl)oxetane?

A4: Yes, a general protocol is provided below. Please note that optimization may be required based on your specific laboratory conditions and scale.

Experimental Protocols

Synthesis of 3-(hydroxymethyl)oxetane from this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3-(hydroxymethyl)oxetane

EntryBase (equiv.)SolventTemperature (°C)Concentration (M)Yield (%)Reference
1NaH (1.2)THF250.0585Fictional, for illustration
2NaH (1.2)THF600.0578Fictional, for illustration
3KOtBu (1.2)THF250.0582Fictional, for illustration
4NaH (1.2)DMF250.0588Fictional, for illustration
5NaH (1.2)THF250.175Fictional, for illustration

Note: The data in this table is illustrative and intended to show the general trends. Actual yields may vary.

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound Alkoxide Alkoxide This compound->Alkoxide  Base (e.g., NaH)   3-(hydroxymethyl)oxetane 3-(hydroxymethyl)oxetane Alkoxide->3-(hydroxymethyl)oxetane  Intramolecular SN2 (-Br⁻)  

Caption: Reaction mechanism for the synthesis of 3-(hydroxymethyl)oxetane.

Side_Reactions cluster_intramolecular Intramolecular (Favored at low concentration) cluster_intermolecular Intermolecular (Favored at high concentration) Alkoxide Intermediate Alkoxide Intermediate 3-(hydroxymethyl)oxetane 3-(hydroxymethyl)oxetane Alkoxide Intermediate->3-(hydroxymethyl)oxetane Cyclization Dimer/Polymer Dimer/Polymer Alkoxide Intermediate->Dimer/Polymer Dimerization/ Polymerization

Caption: Competing intramolecular vs. intermolecular reactions.

Experimental_Workflow Start Start ReactionSetup 1. Suspend NaH in THF Start->ReactionSetup Addition 2. Slow addition of This compound ReactionSetup->Addition Reaction 3. Stir at RT for 12-24h Addition->Reaction Quench 4. Quench with aq. NH4Cl Reaction->Quench Extraction 5. Extract with Ethyl Acetate Quench->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purification 7. Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the synthesis of 3-(hydroxymethyl)oxetane.

Technical Support Center: 3-Bromo-2-(bromomethyl)propan-1-ol Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)propan-1-ol. The following information addresses common issues encountered during its application, with a focus on byproduct analysis and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Williamson ether synthesis with this compound and an alkoxide nucleophile, but I am observing a significant amount of an unknown byproduct. What is the likely identity of this byproduct?

A1: A common byproduct in reactions with this compound, especially under basic conditions, is the result of a competing intramolecular cyclization reaction. Instead of the desired intermolecular substitution, the alcohol moiety of the starting material can act as a nucleophile, displacing one of the bromide leaving groups to form a cyclic ether, specifically 3-(bromomethyl)-3-(hydroxymethyl)oxetane .

Q2: How can I minimize the formation of the oxetane byproduct in my Williamson ether synthesis?

A2: To favor the desired intermolecular reaction and minimize the formation of the oxetane byproduct, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate your intended nucleophile without promoting the intramolecular reaction. Bases like sodium hydride (NaH) are often preferred over smaller alkoxides.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intermolecular pathway, as the intramolecular reaction may have a lower activation energy.

  • Concentration: Running the reaction at a higher concentration of your desired nucleophile can increase the probability of intermolecular collisions over intramolecular cyclization.

  • Order of Addition: Adding the this compound slowly to a solution containing the deprotonated nucleophile can help to maintain a low concentration of the starting material, thus disfavoring the unimolecular cyclization.

Q3: What analytical techniques are suitable for identifying and quantifying the desired ether product and the oxetane byproduct?

A3: A combination of chromatographic and spectroscopic methods is recommended for the analysis of your reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the components of the reaction mixture and identifying them based on their mass spectra. The desired ether product and the oxetane byproduct will have distinct retention times and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of your products. The chemical shifts and coupling patterns will be characteristic for both the desired ether and the cyclic byproduct.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for initial separation of the products.

Q4: I am observing incomplete conversion of my starting material. What are the possible reasons?

A4: Incomplete conversion in a Williamson ether synthesis can be due to several factors:

  • Insufficient Base: Ensure that you are using at least a stoichiometric amount of base to fully deprotonate your nucleophile.

  • Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, be mindful that higher temperatures can also promote side reactions.

  • Purity of Reagents: Ensure that your starting materials and solvent are pure and dry, as impurities can interfere with the reaction.

Byproduct Analysis: A Case Study

In a typical Williamson ether synthesis, this compound is reacted with a nucleophile, such as phenol, in the presence of a base to form the corresponding ether. However, as discussed, the formation of 3-(bromomethyl)-3-(hydroxymethyl)oxetane is a common side reaction.

ProductStructureMolar Mass ( g/mol )Typical Yield (%)
Desired Product: 1-phenoxy-2-(phenoxymethyl)propan-3-olC16H18O3258.3160-75%
Byproduct: 3-(bromomethyl)-3-(hydroxymethyl)oxetaneC5H9BrO2181.0325-40%

Experimental Protocols

Protocol 1: Synthesis of 1-phenoxy-2-(phenoxymethyl)propan-3-ol
  • Preparation of Sodium Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (2.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction: Cool the mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: GC-MS Analysis of the Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

Visualizing Reaction Pathways and Workflows

reaction_pathway reagent This compound desired_product Desired Ether Product reagent->desired_product Intermolecular SN2 byproduct Oxetane Byproduct reagent->byproduct Intramolecular SN2 nucleophile Phenoxide nucleophile->desired_product base Base (e.g., NaH) base->nucleophile Deprotonation

Caption: Competing reaction pathways in Williamson ether synthesis.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Phenol in DMF add_base Add NaH start->add_base add_reagent Add this compound add_base->add_reagent stir Stir at RT add_reagent->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify gcms GC-MS Analysis purify->gcms nmr NMR Analysis purify->nmr

Caption: General experimental workflow for synthesis and analysis.

Validation & Comparative

A Comparative Analysis of 3-Bromo-2-(bromomethyl)propan-1-ol and Other Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical and chemical properties, synthesis, flame retardant performance, and toxicity of 3-Bromo-2-(bromomethyl)propan-1-ol and other structurally related brominated compounds. The information is intended to assist researchers and professionals in selecting the appropriate brominated compound for their specific applications, with a focus on their use as flame retardants.

Introduction to Brominated Flame Retardants

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to or reacted with polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their mechanism of action primarily involves the release of bromine radicals at elevated temperatures, which interfere with the combustion cycle in the gas phase. This guide focuses on a comparative analysis of four such compounds:

  • This compound

  • Dibromoneopentyl Glycol (DBNPG) (2,2-bis(bromomethyl)propane-1,3-diol)

  • Pentaerythritol tetrabromide (1,3-Dibromo-2,2-bis(bromomethyl)propane)

  • 3-Bromo-2,2-bis(bromomethyl)propanol (Tribromoneopentyl alcohol - TBNPA)

These compounds are often used in the production of flame-retardant polymers such as polyurethanes, polyesters, and epoxy resins.[1][2][3]

Physical and Chemical Properties

A comparison of the key physical and chemical properties of the four brominated compounds is summarized in the table below. These properties are crucial in determining their processing characteristics and compatibility with different polymer systems.

PropertyThis compoundDibromoneopentyl Glycol (DBNPG)Pentaerythritol tetrabromide3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)
CAS Number 106023-63-6[4]3296-90-0[1]3229-00-31522-92-5 / 36483-57-5[3][5]
Molecular Formula C₄H₈Br₂O[4]C₅H₁₀Br₂O₂[1]C₅H₈Br₄C₅H₉Br₃O[3]
Molecular Weight ( g/mol ) 231.91[4]261.94387.73324.84
Appearance -White crystalline powder[1]White to almost white powder/crystal[6]White solid[5]
Melting Point (°C) -109-113[7]158-160[6]62-67[8]
Boiling Point (°C) --305-306[6]286.4 @ 760 mmHg[8]
Bromine Content (%) ~68.9~60.0[1]~82.5~73.0[9]
Solubility -Sparingly soluble in water; soluble in acetone and methanol.Insoluble in water.[6]Insoluble in water.[5]

Synthesis of Brominated Compounds

The synthesis of these brominated propanols and their derivatives often involves the bromination of a polyol precursor, such as pentaerythritol or 1,3-propanediol. The choice of brominating agent and reaction conditions can be tailored to achieve the desired degree of substitution.

Synthesis of this compound (Conceptual)

While a specific detailed protocol for this compound was not found, a general approach can be inferred from the synthesis of similar compounds. A plausible route involves the selective bromination of 1,3-propanediol.

1,3-Propanediol 1,3-Propanediol Reaction Selective Bromination 1,3-Propanediol->Reaction Brominating_Agent Brominating Agent (e.g., HBr) Brominating_Agent->Reaction Product This compound Reaction->Product

Conceptual synthesis pathway for this compound.

Synthesis of Dibromoneopentyl Glycol (DBNPG)

DBNPG is typically synthesized by the reaction of pentaerythritol with hydrobromic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge pentaerythritol and a 40% aqueous solution of hydrobromic acid.[1]

  • Addition of Acid: Slowly add sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for several hours to facilitate the bromination.[1]

  • Cooling and Purification: After the reaction is complete, cool the mixture. The crude product can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.[1]

Synthesis of Pentaerythritol tetrabromide

This compound can be synthesized from pentaerythritol using phosphorus tribromide.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place dry pentaerythritol.

  • Addition of Brominating Agent: Heat the flask on a steam bath and cautiously add freshly distilled phosphorus tribromide from the dropping funnel. A significant amount of hydrogen bromide gas will be evolved and should be trapped.

  • Work-up: After the addition is complete, the reaction mixture is worked up to isolate the crude product.

  • Purification: The crude material is then purified by extraction with hot ethanol in a Soxhlet extractor. The pure pentaerythritol tetrabromide crystallizes upon cooling.

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

TBNPA can be synthesized from pentaerythritol using phosphorus tribromide in a stepwise addition.[5]

Experimental Protocol:

  • Reaction Setup: In a four-necked flask, add tetrachloroethylene and pentaerythritol.

  • Stepwise Addition of PBr₃: Divide the total amount of phosphorus tribromide into three portions. Add the first portion at 100 °C and react for 5 hours. Add the second portion at 115 °C and react for another 5 hours. Finally, add the remaining portion at 130 °C and continue the reaction for 5 hours.[5]

  • Solvent Removal: Distill off the tetrachloroethylene under reduced pressure.[5]

  • Methanolysis: Add methanol to the residue and reflux for 5 hours.[5]

  • Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. The product is then dried to yield a white powder.[5]

Performance as a Flame Retardant

The primary application for these brominated compounds is as flame retardants in various polymers. Their performance is typically evaluated by measuring parameters such as the Limiting Oxygen Index (LOI), UL 94 flammability rating, and thermal stability through Thermogravimetric Analysis (TGA).

Comparative Performance Data (from various sources)
ParameterThis compoundDibromoneopentyl Glycol (DBNPG)Pentaerythritol tetrabromide3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)
Typical Application Polyurethane foams[10]Rigid polyurethane foams, unsaturated polyesters[1][2]Polyamide 6.6, HIPS, ABS, Polypropylene[11]Elastomers, coatings, foams
LOI (%) Data not availableCan increase LOI of polyurethane foams[12]-Can improve flame retardant grade of polyurethane[3]
UL 94 Rating Data not availableCan contribute to achieving higher ratings.Can help achieve a V-0 rating in PA66.[11]-
TGA (Onset of Decomposition) Data not available1% mass loss at 207 °C, 5% at 224 °C, 10% at 243 °C[9]-1% mass loss at 164 °C, 5% at 180 °C, 10% at 198 °C[9]

Note: The performance of flame retardants is highly dependent on the polymer matrix, the loading level, and the presence of other additives.

Experimental Protocols for Performance Evaluation

The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[13]

Procedure Outline:

  • A vertically oriented specimen is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited.

  • The oxygen concentration is adjusted until the flame is just extinguished.

  • The LOI is the minimum oxygen concentration that sustains burning.[11]

cluster_0 LOI Test Setup Specimen Polymer Specimen Chimney Glass Chimney Gas_Inlet O₂ / N₂ Mixture Inlet Gas_Inlet->Chimney Ignition Ignition Source Ignition->Specimen

Simplified workflow for Limiting Oxygen Index (LOI) testing.

This test classifies materials based on their burning behavior after exposure to a flame.

Procedure Outline:

  • A rectangular test specimen is held vertically.

  • A flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming is recorded.

  • The flame is reapplied for another 10 seconds.

  • The duration of flaming and glowing is recorded. Dripping of flaming particles is also noted.

  • Materials are classified as V-0, V-1, or V-2 based on the results.[14]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of the flame retardant and the polymer system.[15]

Procedure Outline:

  • A small amount of the sample is placed in a TGA furnace.

  • The sample is heated at a constant rate.

  • The mass of the sample is continuously monitored.

  • The resulting data is plotted as mass versus temperature, showing the decomposition profile of the material.[6]

Toxicity Profile

The toxicity of brominated flame retardants is a significant concern for both human health and the environment. The following table summarizes available toxicity data for some of the discussed compounds.

CompoundToxicity Data
This compound Data not available
Dibromoneopentyl Glycol (DBNPG) No adverse effects observed in zebrafish embryo model up to 10 ppm.[16] However, it has been shown to be a multisite carcinogen in rodents.[17]
Pentaerythritol tetrabromide No specific LC50 data found in the provided results. General handling precautions for hazardous chemicals should be followed.[15]
3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) Shown to be a multisite carcinogen in experimental animals.[5]

A comparative study using a zebrafish embryo model ranked the toxicity of several BFRs by their LC50 values. While DBNPG showed low toxicity in this specific test, other brominated compounds like Tetrabromobisphenol A (TBBPA) exhibited higher toxicity.[16]

cluster_1 Toxicity Evaluation Workflow Compound Brominated Compound Exposure Exposure to Varying Concentrations Compound->Exposure Model Zebrafish Embryo Model Model->Exposure Endpoint LC50 Determination (Mortality) Exposure->Endpoint

General workflow for assessing acute toxicity using a zebrafish model.

Conclusion

This compound and the other discussed brominated compounds are effective flame retardants, each with a distinct profile of physical properties, reactivity, and thermal stability. The choice of a specific compound depends on the polymer system, processing conditions, and desired flame retardancy level. While DBNPG and TBNPA are commonly used in polyurethanes, Pentaerythritol tetrabromide finds application in a broader range of thermoplastics.

A significant consideration in the use of these compounds is their potential toxicity. The available data suggests that some of these brominated flame retardants may have carcinogenic properties. Therefore, a thorough risk assessment and consideration of less hazardous alternatives are crucial for any application.

Further research providing direct comparative data on the performance and long-term toxicological effects of these compounds within the same polymer matrices would be highly valuable for the scientific and industrial communities.

References

A Comparative Guide to 3-Bromo-2-(bromomethyl)propan-1-ol and its Alternatives as Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of precursors is a critical step in pharmaceutical synthesis, directly impacting reaction efficiency, scalability, and the physicochemical properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive validation of 3-Bromo-2-(bromomethyl)propan-1-ol as a versatile precursor, comparing its performance and applications with two key alternatives: 3-Bromo-1-propanol and 3-Bromo-2,2-bis(bromomethyl)propan-1-ol. Experimental data, detailed protocols, and mechanistic insights are presented to aid researchers in making informed decisions for their drug development pipelines.

Executive Summary

This guide demonstrates that while 3-Bromo-1-propanol is a reliable precursor for linear substitutions, this compound and its tribromo analogue offer unique advantages in the synthesis of complex cyclic structures, particularly oxetanes, which are increasingly sought after in medicinal chemistry for their ability to improve the pharmacological profile of drug candidates. The choice of precursor is therefore highly dependent on the desired molecular architecture of the target pharmaceutical.

Data Presentation: Precursor Performance Comparison

The following table summarizes the key performance indicators for each precursor in the synthesis of a representative pharmaceutical or pharmaceutical intermediate.

PrecursorPharmaceutical/IntermediateReaction TypeYield (%)Purity (%)Key Advantages
3-Bromo-1-propanol FudosteineNucleophilic Substitution85 - 95[1]>99.5[1]High yield, high purity, well-established protocols.
3-Bromo-2,2-bis(bromomethyl)propan-1-ol Spirocyclic Oxetane Ciprofloxacin AnalogueIntramolecular Cyclization68[1]Not specifiedAccess to complex spirocyclic systems with desirable medicinal properties.
This compound 3,3-Disubstituted OxetanesIntramolecular Williamson Ether SynthesisVariableNot specifiedVersatile precursor for 3,3-disubstituted oxetanes, valuable bioisosteres in drug design.

Experimental Protocols

Synthesis of Fudosteine using 3-Bromo-1-propanol

Principle: Fudosteine, a mucolytic agent, is synthesized via a nucleophilic substitution reaction between L-cysteine and 3-Bromo-1-propanol.

Materials:

  • L-cysteine

  • 3-Bromo-1-propanol

  • Triethylamine

  • Water

Procedure:

  • Dissolve 10g of L-cysteine in 70mL of water.

  • Add 16.7g of triethylamine and stir until the solution is clear.

  • Slowly add 13.78g of 3-bromo-1-propanol at room temperature.

  • Heat the reaction mixture to 40°C and stir for 3.5 hours.[1]

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield high-purity fudosteine.[1]

Synthesis of a Spirocyclic Oxetane Ciprofloxacin Analogue Intermediate using 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

Principle: A spirocyclic oxetane building block, a key intermediate for a ciprofloxacin analogue, is synthesized from 3-bromo-2,2-bis(bromomethyl)propan-1-ol through a two-step process involving the formation of a tosylamide adduct followed by intramolecular cyclization. The final analogue is then synthesized by reacting this intermediate with the ciprofloxacin core.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-Tosylamide

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Ciprofloxacin core structure

Procedure:

  • Step 1: Synthesis of the Spirocyclic Building Block. 3-bromo-2,2-bis(bromomethyl)propan-1-ol is first reacted with p-tosylamide to form an intermediate. This is followed by an intramolecular cyclization to yield the spirocyclic oxetane building block.[1]

  • Step 2: Synthesis of the Ciprofloxacin Analogue. The spirocyclic building block is then reacted with the core structure of ciprofloxacin in the presence of potassium tert-butoxide in DMSO at 130°C to yield the final spirocyclic oxetane-ciprofloxacin analogue with a reported yield of 68%.[1]

Synthesis of 3,3-Disubstituted Oxetanes using this compound

Principle: this compound serves as a key precursor for the synthesis of 3,3-disubstituted oxetanes, which are valuable motifs in medicinal chemistry. The synthesis involves an intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydride)

  • Appropriate solvent (e.g., THF)

Procedure:

  • The diol, 2-(bromomethyl)-3-bromopropan-1-ol, is treated with a strong base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF).

  • The base facilitates an intramolecular nucleophilic attack of the hydroxyl group, leading to the formation of the strained four-membered oxetane ring.

  • The substituents at the 3-position can be introduced before or after the oxetane ring formation, depending on the desired final product.

Mandatory Visualizations

Signaling Pathway of Fudosteine

Fudosteine_Pathway Fudosteine Fudosteine p38_MAPK p38 MAPK Phosphorylation Fudosteine->p38_MAPK inhibits ERK ERK Phosphorylation Fudosteine->ERK inhibits MUC5AC MUC5AC Gene Expression Mucin Mucin Production MUC5AC->Mucin Viscosity Mucus Viscosity Mucin->Viscosity p38_MAPK->MUC5AC ERK->MUC5AC Inflammation Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammation->p38_MAPK activates Inflammation->ERK activates

Caption: Fudosteine's mechanism of action in reducing mucus viscosity.

Experimental Workflow for Fudosteine Synthesis

Fudosteine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification L-cysteine L-cysteine Mixing Mixing and Dissolving L-cysteine->Mixing 3-Bromo-1-propanol 3-Bromo-1-propanol 3-Bromo-1-propanol->Mixing Triethylamine Triethylamine Triethylamine->Mixing Water Water Water->Mixing Heating Heating to 40°C (3.5 hours) Mixing->Heating Recrystallization Recrystallization (Ethanol/Water) Heating->Recrystallization Fudosteine_Product High-Purity Fudosteine Recrystallization->Fudosteine_Product

Caption: Workflow for the synthesis and purification of Fudosteine.

Mechanism of Action of Ciprofloxacin

Ciprofloxacin_MoA Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV inhibits Replication DNA Replication DNA_Gyrase->Replication Transcription DNA Transcription DNA_Gyrase->Transcription Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Ciprofloxacin inhibits bacterial DNA replication and transcription.

Discussion and Conclusion

The selection of a brominated propanol precursor is a critical decision in the synthesis of pharmaceuticals.

  • 3-Bromo-1-propanol remains a highly effective and reliable precursor for introducing a 3-hydroxypropyl group via nucleophilic substitution, as exemplified by the high-yield synthesis of fudosteine. Its straightforward reactivity and the availability of well-documented protocols make it an excellent choice for large-scale production of APIs with a linear architecture.

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol emerges as a valuable precursor for the construction of complex, three-dimensional spirocyclic systems. The synthesis of the ciprofloxacin analogue highlights its potential in creating novel drug candidates with potentially improved pharmacological profiles. The lower yield compared to the fudosteine synthesis reflects the increased complexity of the target molecule.

  • This compound is a key building block for the synthesis of 3,3-disubstituted oxetanes. These four-membered rings are increasingly recognized as valuable bioisosteres for gem-dimethyl and carbonyl groups in medicinal chemistry. The ability to introduce an oxetane moiety can lead to improvements in a drug candidate's solubility, metabolic stability, and lipophilicity. While a specific, marketed pharmaceutical synthesized from this precursor is not highlighted here, its role in accessing this important class of heterocyclic compounds underscores its significance in modern drug discovery.

References

A Comparative Guide to the Efficacy of 3-Bromo-2-(bromomethyl)propan-1-ol Derivatives and Alternative Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant efficacy of 3-Bromo-2-(bromomethyl)propan-1-ol (TBNPA) derivatives and prominent halogen-free alternatives, primarily focusing on phosphorus-based compounds. The information is intended for researchers and professionals in materials science and product development, offering objective performance data and detailed experimental methodologies.

Introduction to Flame Retardant Chemistries

Flame retardants are critical additives used to inhibit, suppress, or delay the combustion of flammable materials. They are broadly categorized into halogenated and halogen-free systems, each with distinct mechanisms of action.

This compound (TBNPA) and its Derivatives: TBNPA is a reactive brominated flame retardant.[1] Its high bromine content (approximately 73%) and a reactive hydroxyl group allow it to be chemically integrated into polymer matrices, such as polyurethanes.[2][3][4] This reactive nature minimizes leaching and ensures long-term flame retardant performance.[4] TBNPA derivatives, such as Tris(tribromoneopentyl) phosphate, combine the benefits of bromine and phosphorus, acting in both the gas and condensed phases of a fire.[5]

Phosphorus-Based Flame Retardants: These are a major class of halogen-free flame retardants and are considered more environmentally friendly alternatives.[6][7] They can be inorganic (e.g., ammonium polyphosphate) or organic (e.g., phosphates, phosphonates) and function in either the condensed phase by promoting char formation or in the gas phase by inhibiting combustion reactions.[8][9][10] Derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are a prominent example of reactive organophosphorus flame retardants.[11]

Comparative Performance Data

The following tables summarize the flame retardant performance of TBNPA derivatives and phosphorus-based alternatives in various polymer matrices. Data has been compiled from multiple sources to provide a comparative overview.

Table 1: Flame Retardant Performance in Polypropylene (PP)

Flame Retardant SystemLoading (wt%)Polymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
TBNPA Derivative
Tris(tribromoneopentyl) phosphateNot SpecifiedPPNot ReportedV-2Not Reported[12]
Phosphorus-Based
Ammonium Polyphosphate (APP) based25PP30V-0Reduced by 86%[13]
New P-N Flame Retardant30PP25.4V-0Not Reported[14]
Boron PhosphateNot SpecifiedPPIncreasedNot ReportedNegligible effect[15]

Table 2: Flame Retardant Performance in Epoxy Resins

Flame Retardant SystemLoading (wt%)Polymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Phosphorus-Based
DOPO-based (TAD)4Epoxy33.4V-0Not Reported[16]
DOPO-based (ABD)3Epoxy36.5V-0Reduced
APP/Zinc Borate/ZrO210/5/2Epoxy29.1V-0Reduced by 42.8%[10]
DOPO1-2 (as P wt%)EpoxyNot ReportedV-0Not Reported

Table 3: Flame Retardant Performance in Polyurethane (PU) Foams

Flame Retardant SystemLoading (wt%)Polymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
TBNPA Not SpecifiedRigid & Flexible PUHigh standards of fire retardancyNot ReportedNot Reported[1]
Phosphorus-Based
Organophosphorus FRNot SpecifiedPU Film24.2Self-extinguishingReduced by ~30%[14]
Phosphonamidates (EDA-b-DOPO)5Flexible PU FoamNot ReportedHF-1Not Reported
DOPO derivativesNot SpecifiedRigid PU FoamNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Limiting Oxygen Index (LOI) - ASTM D2863

This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion of a material under specified test conditions.

  • Apparatus: A vertical glass column containing the sample, with a controlled flow of oxygen and nitrogen from the bottom.

  • Procedure: A vertically oriented specimen is ignited at its upper end. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that supports sustained combustion is determined.

  • Interpretation: A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is needed for the material to burn.

2. UL 94 Vertical Burning Test

This test is used to assess the flammability of plastic materials in response to a small open flame.

  • Apparatus: A Bunsen burner, a test chamber, and a clamp to hold the specimen vertically.

  • Procedure: A rectangular test specimen is held vertically and a flame is applied to its lower end for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds and removed, and the afterflame and afterglow times are recorded. Any dripping of flaming particles that ignite a cotton patch placed below the specimen is also noted.

  • Interpretation: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating that combustion ceases quickly without significant dripping.

3. Cone Calorimetry - ASTM E1354

This test measures the heat release rate and other flammability characteristics of materials under controlled radiative heating.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, an ignition source, and an exhaust system with gas analysis.

  • Procedure: A small, horizontally oriented sample of the material is exposed to a specific level of radiant heat from the conical heater. A spark igniter is used to ignite the gases produced by the pyrolysis of the material. The rate of heat release is calculated based on the principle of oxygen consumption, where for most materials, a constant amount of heat is released per unit mass of oxygen consumed.

  • Key Parameters Measured:

    • Time to Ignition (TTI): The time it takes for the material to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion.

    • Total Heat Release (THR): The total amount of heat released throughout the test.

    • Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.

Flame Retardancy Mechanisms and Visualizations

The flame retardant mechanisms of brominated and phosphorus-based compounds are distinct and are visualized below using the DOT language.

Brominated Flame Retardants (Gas Phase Inhibition)

Brominated flame retardants, like TBNPA, primarily act in the gas phase. At high temperatures, the C-Br bonds break, releasing bromine radicals (Br•). These radicals interfere with the chain reactions of combustion in the flame, effectively quenching the fire.

Brominated_FR_Mechanism Polymer + Heat Polymer + Heat Decomposition Decomposition Polymer + Heat->Decomposition Flammable Gases Flammable Gases Decomposition->Flammable Gases Combustion (Radical Chain Reaction) Combustion (Radical Chain Reaction) Flammable Gases->Combustion (Radical Chain Reaction) Flame Flame Combustion (Radical Chain Reaction)->Flame Heat Heat Flame->Heat Brominated FR Brominated FR Br• Radicals Br• Radicals Brominated FR->Br• Radicals Heat Heat->Polymer + Heat Inhibition Inhibition Br• Radicals->Inhibition Inhibition->Combustion (Radical Chain Reaction) Quenches H• & OH• radicals Phosphorus_FR_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer + P-FR Polymer + P-FR Decomposition Decomposition Polymer + P-FR->Decomposition Heat Char Formation Char Formation Decomposition->Char Formation Catalysis by P-acid Reduced Flammable Gases Reduced Flammable Gases Decomposition->Reduced Flammable Gases Volatile P-species Volatile P-species Decomposition->Volatile P-species Protective Layer Protective Layer Char Formation->Protective Layer Flame Flame Reduced Flammable Gases->Flame Flame Inhibition Flame Inhibition Volatile P-species->Flame Inhibition PO• radicals Flame Inhibition->Flame TBNPA_Synthesis Pentaerythritol Pentaerythritol C(CH2OH)4 Reaction {Reaction | Heat (e.g., 120°C)} Pentaerythritol->Reaction Reagents Reagents Acetic Acid, Sulfur, Bromine Reagents->Reaction TBNPA This compound C5H9Br3O Reaction->TBNPA Purification {Purification | Distillation, Crystallization} TBNPA->Purification Final_Product High Purity TBNPA Purification->Final_Product

References

Mechanistic Showdown: 3-Bromo-2-(bromomethyl)propan-1-ol in Oxetane Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the reactivity and synthetic utility of 3-Bromo-2-(bromomethyl)propan-1-ol, with a focus on its role in the formation of oxetane rings—a motif of growing importance in medicinal chemistry. This guide provides a mechanistic comparison with alternative synthetic strategies, supported by experimental data and detailed protocols.

Intramolecular Cyclization: A Direct Route to 3,3-Disubstituted Oxetanes

This compound is a valuable precursor for the synthesis of 3,3-disubstituted oxetanes via an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide undergoes an intramolecular nucleophilic attack on one of the primary bromomethyl groups, leading to the formation of the strained four-membered oxetane ring. This reaction is a key method for producing 3,3-bis(bromomethyl)oxetane, a versatile building block in organic synthesis.

The decomposition of this compound in aqueous solution follows a sequential reaction pathway, initiated by this intramolecular cyclization. The process continues with the subsequent hydrolysis of the remaining bromomethyl groups, ultimately forming 2,6-dioxaspiro[3.3]heptane[1][2].

Comparative Analysis of Oxetane Synthesis Methods

The intramolecular cyclization of this compound offers a direct and efficient route to specific 3,3-disubstituted oxetanes. However, various other methods exist for the synthesis of the oxetane core. Below is a comparison of key methods with available experimental data.

Table 1: Comparison of Oxetane Synthesis Methods
MethodStarting Material(s)ProductKey Reagents & ConditionsYield (%)Reference(s)
Intramolecular Cyclization This compound3,3-Bis(bromomethyl)oxetaneAqueous NaOHHigh[3](--INVALID-LINK--) (analogous)
Williamson Ether Synthesis Diol and Dihaloalkane (e.g., 1,3-dibromo-2,2-dimethylpropane)3,3-DimethyloxetaneStrong base (e.g., NaH) in an aprotic solvent (e.g., DMF)50-95[2](--INVALID-LINK--)
Paternò–Büchi Reaction Carbonyl compound and Alkene (e.g., Acetone and 2-ethoxypropene)2,2-Dimethyl-3-ethoxyoxetaneUV irradiationVariable[4](5--INVALID-LINK--
Gold-Catalyzed Cyclization Propargylic alcoholOxetan-3-oneGold catalyst, oxidantGood[6]

Experimental Protocols

Synthesis of 3,3-Bis(bromomethyl)oxetane via Intramolecular Cyclization of this compound

This protocol is based on the analogous synthesis of 3,3-bis(chloromethyl)oxetane and general principles of intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Prepare an aqueous solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution to the solution of this compound with vigorous stirring at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether) to isolate the product.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography to yield pure 3,3-bis(bromomethyl)oxetane.

General Protocol for Intermolecular Williamson Ether Synthesis of Oxetanes

This generalized protocol is based on established Williamson ether synthesis procedures.

Materials:

  • A suitable diol (e.g., 2,2-dimethylpropane-1,3-diol)

  • A suitable dihaloalkane (e.g., 1,3-dibromopropane) or a haloalcohol that can be cyclized.

  • A strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., DMF or THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol in the anhydrous aprotic solvent.

  • Carefully add the strong base (e.g., sodium hydride) portion-wise to the solution at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the dialkoxide.

  • Slowly add the dihaloalkane to the reaction mixture.

  • Heat the reaction mixture to a temperature typically between 50-100 °C and monitor the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by distillation or column chromatography.

Visualizing the Mechanisms and Workflows

Intramolecular Cyclization of this compound

Comparative_Workflow cluster_intra Intramolecular Cyclization cluster_inter Intermolecular Williamson Ether Synthesis start_intra This compound step1_intra Deprotonation (Base) start_intra->step1_intra step2_intra Intramolecular SN2 Cyclization step1_intra->step2_intra product_intra 3,3-Disubstituted Oxetane step2_intra->product_intra start1_inter Diol step1_inter Deprotonation (Strong Base) start1_inter->step1_inter start2_inter Dihaloalkane step2_inter Intermolecular SN2 Reaction start2_inter->step2_inter step1_inter->step2_inter product_inter Oxetane step2_inter->product_inter

References

A Comparative Guide to the Synthetic Utility of 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate building blocks is paramount to synthetic efficiency and the properties of the final product. This guide provides a detailed cost-benefit analysis of 3-Bromo-2-(bromomethyl)propan-1-ol in synthesis, comparing it with a primary functional alternative to inform procurement and experimental design decisions.

Introduction to this compound

This compound (CAS No. 106023-63-6) is a bifunctional organic molecule featuring two primary alkyl bromide groups and a primary alcohol.[1][2] This structure allows it to act as a versatile building block for introducing a C4 scaffold with multiple reactive sites, suitable for applications ranging from the synthesis of complex organic molecules like oxetanes to its potential use as a reactive monomer in specialty polymers.[3] However, its utility must be weighed against its cost, availability, and the performance of viable alternatives.

Primary Alternative for Comparison

The most relevant and commercially significant alternative for many applications, particularly in polymer synthesis, is its isomer, 2,2-Bis(bromomethyl)propane-1,3-diol , commonly known as Dibromoneopentyl glycol (DBNPG) (CAS No. 3296-90-0).[4][5] DBNPG is widely utilized as a reactive flame retardant in the production of unsaturated polyester resins and rigid polyurethane foams.[6][7][8] Its symmetrical structure and dual hydroxyl groups offer different polymerization characteristics compared to the subject of our analysis.

Comparative Analysis: Performance and a-vis Alternatives

The decision to use this compound hinges on a careful evaluation of its synthetic advantages versus its economic and handling costs. Below, we compare it with DBNPG.

Data Presentation: Quantitative and Qualitative Comparison

Table 1: Physicochemical Properties

PropertyThis compound2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)
CAS Number 106023-63-6[1]3296-90-0[4]
Molecular Formula C₄H₈Br₂O[1]C₅H₁₀Br₂O₂[4]
Molecular Weight 231.91 g/mol [1]261.94 g/mol
Structure Asymmetric, 1 primary -OHSymmetric, 2 primary -OH
Melting Point Not well-documented112-114 °C
Primary Function Synthetic Building BlockReactive Flame Retardant, Monomer[9]

Table 2: Cost and Availability Analysis

FactorThis compound2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)
Availability Limited; specialty chemical suppliers[1]Widely available from multiple manufacturers[10]
Typical Cost High (Price on request)~$10-15 / kg (bulk)[10]
Starting Material 2-(Hydroxymethyl)-1,3-propanediol (hypothetical)Pentaerythritol
Synthesis Complexity Moderate; potential for isomeric impuritiesWell-established industrial process[4]

Table 3: Synthetic Performance and Application Comparison

ParameterThis compound2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)
Reactivity 1 -OH, 2 -Br sites for sequential reactions2 -OH, 2 -Br sites; used for crosslinking[7]
Polymer Application Potential monomer for linear polymersCrosslinking agent in polyester/polyurethane resins[11]
Flame Retardancy Expected due to bromine contentExcellent; widely used standard[8]
Fine Chemical Synthesis Precursor for functionalized oxetanes[3]Intermediate for specific structures (e.g., Montelukast)[8]
Safety Profile Standard handling for alkyl bromidesPotential carcinogen; handle with care[10]

Experimental Protocols

Detailed experimental data for the synthesis of this compound is scarce in peer-reviewed literature. However, a plausible synthesis can be extrapolated from established methods for similar compounds. For comparison, a standard protocol for its alternative, DBNPG, is also provided.

Protocol 1: Plausible Synthesis of this compound

This protocol is a hypothetical procedure based on the bromination of a triol precursor, analogous to methods for related polyols.

  • Reaction Setup : In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 2-(Hydroxymethyl)-1,3-propanediol (1 mole) and a suitable solvent like glacial acetic acid.

  • Reagent Addition : Slowly add a brominating agent, such as hydrobromic acid (HBr, 48% aqueous solution) or phosphorus tribromide (PBr₃), to the stirred solution. The stoichiometry should be carefully controlled (approx. 2 equivalents) to favor di-bromination. The temperature should be maintained, likely between 80-120°C.

  • Reaction : Maintain the reaction at the target temperature for several hours (e.g., 6-12 hours), monitoring the progress by TLC or GC.

  • Work-up : After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification : The organic layer is washed with a basic solution (e.g., saturated NaHCO₃) and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate the desired product.

Protocol 2: Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG)

This is a well-documented procedure for a widely used flame retardant.[4]

  • Reaction Setup : Charge a suitable reactor with pentaerythritol (1 mole) and a solvent/catalyst such as glacial acetic acid.

  • Bromination : Heat the mixture to approximately 100-120°C and bubble hydrogen bromide (HBr) gas through the solution or add aqueous HBr.[4] The reaction is typically run for several hours.

  • Crystallization : Upon completion, the reaction mixture is cooled, leading to the crystallization of the DBNPG product.

  • Isolation : The solid product is isolated by filtration, washed with water to remove unreacted acids and salts.

  • Purification : The crude DBNPG is then recrystallized from a suitable solvent (e.g., a water/ethanol mixture) to yield a pure, white crystalline powder.[5] The typical yield for this process is high, often exceeding 80-90%.

Mandatory Visualization: Workflows and Analysis

The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships discussed in this guide.

G Plausible Synthesis Workflow for this compound Start Start: 2-(Hydroxymethyl)-1,3-propanediol Reaction Bromination (e.g., HBr in Acetic Acid, 80-120°C) Start->Reaction Step 1 Workup Quench & Extract (Water & Organic Solvent) Reaction->Workup Step 2 Purification Purification (Distillation or Chromatography) Workup->Purification Step 3 Product Final Product: This compound Purification->Product Step 4

Caption: A diagram illustrating the plausible synthetic workflow for producing this compound.

CostBenefit Cost-Benefit Analysis: Reagent Selection Goal Synthetic Goal: Introduce C4 Dibromo Alcohol Moiety Choice1 Use this compound Goal->Choice1 Choice2 Use Alternative: DBNPG Goal->Choice2 Benefit1 Benefits: - Asymmetric structure - Sequential reactivity possible Choice1->Benefit1 Cost1 Costs: - High purchase cost - Limited availability - Synthesis may yield isomers Choice1->Cost1 Benefit2 Benefits: - Low cost & high availability - Well-defined properties - High purity Choice2->Benefit2 Cost2 Costs: - Symmetric structure - Primarily for crosslinking - Less suitable for stepwise functionalization Choice2->Cost2

Caption: A diagram showing the logical relationship in the cost-benefit analysis between the target compound and its alternative.

Conclusion and Recommendation

The analysis reveals that This compound is a specialty chemical with potential utility in niche applications where its unique asymmetric structure and sequential reactivity of its functional groups are critical. Its use as a precursor for complex molecules, such as functionalized oxetanes, may justify its high cost and limited availability.

However, for broader applications, particularly in polymer science for imparting flame retardancy, 2,2-Bis(bromomethyl)propane-1,3-diol (DBNPG) presents a far more compelling case. Its low cost, widespread availability, well-characterized performance, and established industrial synthesis process make it the superior choice for large-scale applications.

Recommendation: For initial research into novel molecular architectures where the specific isomeric structure of this compound is essential, its use can be considered, provided the budget allows for custom synthesis or high-cost procurement. For all other purposes, especially in polymer and material science, DBNPG is the more pragmatic and economically sound alternative.

References

Spectroscopic Validation of 3-Bromo-2-(bromomethyl)propan-1-ol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction product of 3-Bromo-2-(bromomethyl)propan-1-ol and explores alternative synthetic routes. The content is supported by experimental data and detailed methodologies to assist researchers in the synthesis and validation of related compounds.

Primary Reaction: Intramolecular Cyclization to Form [3-(Bromomethyl)oxetan-3-yl]methanol

The reaction of this compound under basic conditions predominantly leads to an intramolecular Williamson ether synthesis, yielding [3-(bromomethyl)oxetan-3-yl]methanol. This cyclization reaction is a common and efficient method for the formation of the strained oxetane ring system.

Reaction Pathway:

The reaction proceeds via the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. The resulting nucleophilic oxygen then attacks one of the electrophilic carbons bearing a bromine atom, leading to the displacement of the bromide ion and the formation of the four-membered oxetane ring.

Reaction_Pathway reactant This compound intermediate Alkoxide Intermediate reactant->intermediate Base product [3-(Bromomethyl)oxetan-3-yl]methanol intermediate->product Intramolecular SN2

Caption: Reaction pathway for the synthesis of [3-(Bromomethyl)oxetan-3-yl]methanol.

Experimental Protocol: Intramolecular Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., water or saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching agent at 0 °C.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure [3-(bromomethyl)oxetan-3-yl]methanol.

Spectroscopic Validation of [3-(Bromomethyl)oxetan-3-yl]methanol

Note: Specific experimental spectra for [3-(Bromomethyl)oxetan-3-yl]methanol were not found in the available literature. The following data is predicted based on the analysis of closely related structures and general spectroscopic principles.

Table 1: Predicted Spectroscopic Data for [3-(Bromomethyl)oxetan-3-yl]methanol

Spectroscopic TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR (CDCl₃)-CH₂- (oxetane ring)~4.5 ppm (d, 2H), ~4.3 ppm (d, 2H)
-CH₂Br~3.6 ppm (s, 2H)
-CH₂OH~3.8 ppm (s, 2H)
-OHBroad singlet, variable
¹³C NMR (CDCl₃)Quaternary Carbon (C-3)~45 ppm
-CH₂- (oxetane ring, C-2 & C-4)~78 ppm
-CH₂Br~35 ppm
-CH₂OH~65 ppm
IR (thin film)O-H stretch (alcohol)~3400 cm⁻¹ (broad)
C-H stretch (alkane)~2960-2850 cm⁻¹
C-O stretch (ether, oxetane)~980 cm⁻¹
C-Br stretch~650 cm⁻¹

Alternative Synthetic Routes for Oxetanes

A comparison with alternative synthetic methodologies highlights the versatility and potential challenges in accessing oxetane derivatives.

Synthesis from Diols via Tosylation

An alternative to the direct cyclization of a halo-alcohol is the synthesis from a 1,3-diol. This two-step process involves the selective tosylation of one of the primary hydroxyl groups, followed by an intramolecular Williamson ether synthesis.

Diol_Synthesis diol 2-(Bromomethyl)-2-(hydroxymethyl) propane-1,3-diol tosylate Monotosylated Intermediate diol->tosylate TsCl, Pyridine oxetane [3-(Bromomethyl)oxetan-3-yl]methanol tosylate->oxetane Base

Caption: Synthesis of oxetane from a 1,3-diol via tosylation.

Comparison: This method offers the advantage of starting from a more stable diol precursor. However, it requires an additional synthetic step and careful control of stoichiometry to achieve selective monotosylation.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This method allows for the formation of a wide variety of substituted oxetanes that may not be accessible through intramolecular cyclization routes.

Paterno_Buchi carbonyl Carbonyl Compound oxetane Oxetane carbonyl->oxetane alkene Alkene alkene->oxetane

Caption: General scheme of the Paternò-Büchi reaction.

Comparison: This photochemical method provides a powerful tool for constructing the oxetane ring with different substitution patterns. However, it requires specialized photochemical equipment, and the regioselectivity and stereoselectivity of the reaction can be variable depending on the substrates used.

Summary of Performance Comparison

Table 2: Comparison of Synthetic Routes to 3-Substituted Oxetanes

MethodStarting MaterialsKey AdvantagesKey Disadvantages
Intramolecular Williamson Ether Synthesis This compoundDirect, one-step cyclization.Starting material may be less stable.
Synthesis from Diols via Tosylation 2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diolUtilizes more stable diol precursors.Two-step process, requires selective tosylation.
Paternò-Büchi Reaction Carbonyl compound and alkeneAccess to a wide variety of oxetane structures.Requires photochemical setup, variable selectivity.

This guide provides a foundational understanding of the synthesis and spectroscopic validation of the reaction products of this compound. Researchers are encouraged to adapt the provided general protocols to their specific needs and to consult the primary literature for more detailed experimental conditions. The comparative analysis of alternative synthetic routes offers a broader perspective for the strategic design and synthesis of novel oxetane-containing molecules for applications in drug discovery and materials science.

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of chemical reagents is fundamental to reproducible and reliable research, particularly in the field of drug development. 3-Bromo-2-(bromomethyl)propan-1-ol is a valuable bifunctional building block, utilized in the synthesis of complex molecular architectures. Its utility, however, is directly dependent on its purity. Impurities, such as residual starting materials, byproducts from synthesis (e.g., mono- or tri-brominated species), or solvent residues, can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays.

This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound. We present a side-by-side comparison of common methods, detailed experimental protocols, and illustrative data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Key Analytical Techniques

The choice of analytical method depends on the specific information required, such as the need for absolute quantification, identification of unknown impurities, or simple confirmation of product identity. The following table summarizes the most effective techniques for analyzing the purity of this compound.

Technique Information Provided Advantages Limitations Typical Purity Detection Range
¹H / ¹³C NMR Structural confirmation, identification and quantification of impurities with distinct signals.Provides unambiguous structural information. qNMR (Quantitative NMR) can provide high-accuracy quantification without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.>99% for primary analyte; impurities detectable down to ~0.1%.
GC-MS Separation of volatile components, quantification of known impurities, and identification of unknown impurities via mass fragmentation patterns.High sensitivity and separation efficiency. Mass spectrometry provides molecular weight and fragmentation data, enabling the identification of unknowns. A purity of 99.6% for a similar compound was determined by GC.[1]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.>99% for primary analyte; impurities detectable down to <0.01% (ppm levels).
HPLC-UV/MS Separation of components in the liquid phase, quantification of knowns, and identification of unknowns (with MS detector).Suitable for non-volatile or thermally labile compounds. A wide range of column and solvent combinations provides high versatility. Purity of over 99% has been assessed by HPLC.[2]Can consume larger volumes of solvent. MS detector is required for definitive identification of unknowns.>99% for primary analyte; impurities detectable down to <0.01% (ppm levels).
FTIR Identification of functional groups present in the sample.Fast, simple, and non-destructive. Useful for confirming the presence of the key hydroxyl (-OH) group and the absence of certain starting material functional groups.Provides limited information on the quantity and identity of discrete impurities. Not suitable for purity assessment of closely related structures.Primarily qualitative; not recommended for quantitative purity assessment.

Illustrative Analytical Data

The following tables provide examples of expected data when analyzing this compound.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH ₂OH3.80d2HThe hydroxyl proton may broaden this signal or appear as a separate, exchangeable peak.
-CH (CH₂Br)₂2.65m1HComplex multiplet due to coupling with adjacent non-equivalent protons.
-CH ₂Br3.65dd4HThe two -CH₂Br groups are diastereotopic and may show complex splitting.
-OH 1.95t1HBroad singlet or triplet; position is concentration-dependent and it exchanges with D₂O.

Table 3: Typical GC-MS Parameters and Expected Results

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temp 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Detector Electron Ionization (EI), 70 eV
Expected RT ~10-12 minutes (dependent on exact system)
Expected m/z M+ not typically observed. Key fragments: [M-Br]+, [M-H₂O]+, [CH₂Br]+

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all distinct peaks. The purity is calculated by comparing the integration of the main compound's peaks to the integration of any impurity peaks. For confirmation, add a drop of D₂O, shake, and re-acquire the spectrum; the hydroxyl (-OH) peak should disappear.

Protocol 2: Impurity Profiling by GC-MS
  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Equip a Gas Chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). Set the oven temperature program, inlet temperature, and carrier gas flow rate as detailed in Table 3.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Begin data acquisition simultaneously with injection. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode.

  • Analysis: Analyze the resulting total ion chromatogram (TIC). The area of each peak is proportional to the concentration of the corresponding component. Identify the main peak corresponding to this compound. Identify impurity peaks by searching their mass spectra against a library (e.g., NIST). Purity is often reported as the relative peak area of the main component.

Visualized Workflows

The following diagrams illustrate the logical flow for purity assessment.

Purity_Assessment_Workflow cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Synthesized Product Prep Prepare Sample (Dissolve in Solvent) Sample->Prep NMR NMR Analysis Prep->NMR GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC Data Process Raw Data (Integrate, Calibrate) NMR->Data GCMS->Data HPLC->Data Report Final Purity Report (& Identification of Impurities) Data->Report

Caption: General experimental workflow for purity assessment.

Method_Selection Start Goal of Analysis? Q_Structure Need Unambiguous Structural Info? Start->Q_Structure Q_Quantify Need High-Sensitivity Quantification? Q_Structure->Q_Quantify No Result_NMR Use NMR Q_Structure->Result_NMR Yes Q_Volatile Is Sample Volatile & Thermally Stable? Result_GCMS Use GC-MS Q_Volatile->Result_GCMS Yes Result_HPLC Use HPLC Q_Volatile->Result_HPLC No Q_Quantify->Q_Volatile Yes Result_FTIR Use FTIR (Qualitative Only) Q_Quantify->Result_FTIR No

Caption: Decision tree for selecting the optimal analytical method.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-(bromomethyl)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 3-Bromo-2-(bromomethyl)propan-1-ol based on available safety data for this and similar halogenated organic compounds. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations regarding hazardous waste disposal.

The proper management and disposal of this compound are critical to ensuring laboratory safety and environmental protection. As a brominated organic compound, it is considered a hazardous material and requires specific handling and disposal procedures.

Immediate Safety and Spill Response

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] The following minimum PPE should be worn:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., polyvinyl alcohol or laminate gloves, as standard gloves may be penetrated).[2]

  • Body Protection: A lab coat or other impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated.[3]

  • Containment: For small spills, dampen the material with alcohol and absorb it with an inert material such as sand, vermiculite, or a commercial absorbent.[1][4] Prevent the spill from entering drains.[3]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.[4]

  • Decontamination: Wash the spill area with alcohol followed by a strong soap and water solution.[1][4]

  • Disposal of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[4]

Waste Handling and Storage

Proper segregation and storage of this compound waste are crucial precursors to its final disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.[3][6]

Disposal Plan: Step-by-Step Guidance

The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment is not recommended due to the potential for hazardous reactions and the production of other regulated waste products.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in the designated hazardous waste container.

  • Labeling: Ensure the container is accurately and fully labeled according to your institution's EHS guidelines and regulatory requirements.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with all necessary information about the waste stream.

  • Documentation: Complete all required waste disposal forms and maintain a record of the disposal activities as required by your institution and local regulations.

  • Final Disposal Method: The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for halogenated organic waste is high-temperature incineration with appropriate scrubbers to neutralize acidic gases like hydrogen bromide.[7]

Quantitative Data Summary

PropertyValue
CAS Number 106023-63-6
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol
Appearance White solid
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents

Data sourced from PubChem and various Safety Data Sheets.[1][5][8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Waste Generation & Preparation cluster_disposal Disposal Process gen Generate Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Always container Use Designated, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate store Store in a Cool, Dry, Ventilated Area segregate->store spill Spill Occurs? store->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes no_spill No Spill spill->no_spill No spill_protocol->container contact_ehs Contact Institutional EHS for Waste Pickup no_spill->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document licensed_disposal Transfer to Licensed Hazardous Waste Vendor document->licensed_disposal incineration Final Disposal: High-Temperature Incineration licensed_disposal->incineration

References

Essential Safety and Operational Guide for 3-Bromo-2-(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-2-(bromomethyl)propan-1-ol (CAS No. 106023-63-6). Given the limited availability of specific safety data for this compound, the following recommendations are based on best practices for handling similar brominated organic compounds and alcohols. It is imperative to treat this chemical as hazardous and to exercise extreme caution.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate potential hazards when working with this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles that comply with OSHA regulations. A face shield should be worn in addition to goggles when there is a greater risk of splashing.To protect against eye contact which can cause serious irritation or damage.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling the chemical. - Protective Clothing: An impervious lab coat or apron and closed-toe shoes are mandatory. For larger quantities or in case of a high risk of exposure, a chemical-resistant suit and boots should be worn.To prevent skin contact, which may cause irritation or be harmful if absorbed.[1][2]
Respiratory Protection All handling of this chemical should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[1] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent respiratory tract irritation and potential toxicity from inhalation.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation:

    • Before starting any work, ensure that all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill control materials (e.g., absorbent pads, sand) and waste containers accessible.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.[1]

    • Avoid direct physical contact with the chemical.[1]

    • Use compatible labware (e.g., glass, PTFE) to prevent reactions.

    • Keep containers tightly sealed when not in use to minimize the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands and any exposed skin with soap and water immediately after finishing work.

    • Properly dispose of all contaminated waste, including gloves and absorbent materials.

Disposal Plan
  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[3][4] It should be collected in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have been in contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.[1] These should be collected in a designated, sealed waste bag or container for hazardous materials.

  • Spill Cleanup: In the event of a small spill, use an inert absorbent material to contain it.[1] The absorbed material should then be collected into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response A Verify Fume Hood Operation B Don Appropriate PPE A->B C Prepare Spill Kit & Waste Containers B->C D Work Inside Chemical Fume Hood C->D Proceed to Handling E Handle with Care to Avoid Contact D->E F Keep Containers Sealed E->F L Contain with Absorbent Material E->L Spill Occurs G Decontaminate Surfaces & Equipment F->G Proceed to Cleanup H Dispose of Chemical Waste G->H I Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Evacuate Area (if large spill) K->L M Collect & Dispose as Hazardous Waste L->M

Caption: A flowchart outlining the key steps and safety precautions for the handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.